molecular formula C2HBr2N3 B104779 4,5-Dibromo-1H-1,2,3-triazole CAS No. 15294-81-2

4,5-Dibromo-1H-1,2,3-triazole

Cat. No.: B104779
CAS No.: 15294-81-2
M. Wt: 226.86 g/mol
InChI Key: GUQUYKTWVBJKFL-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-1,2,3-triazole, also known as this compound, is a useful research compound. Its molecular formula is C2HBr2N3 and its molecular weight is 226.86 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222414. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQUYKTWVBJKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310096
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Molecular Weight

226.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15294-81-2, 22300-52-3
Record name 15294-81-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dibromo-1H-1,2,3-triazole
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Record name 4,5-Dibromo-1H-1,2,3-triazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-dibromo-2H-1,2,3-triazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dibromo-1H-1,2,3-triazole, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, quantitative data, and characterization methods to assist researchers in the efficient preparation of this key intermediate.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in organic synthesis. The presence of two bromine atoms on the triazole ring provides reactive handles for further functionalization, making it a versatile precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] It serves as a crucial intermediate in the synthesis of isoxazole derivative herbicides and other biologically active molecules.[2] The triazole core is a well-established pharmacophore, and its dibrominated derivative allows for the exploration of chemical space through various cross-coupling and substitution reactions.

Synthetic Pathways

The primary and most direct route to this compound is the electrophilic bromination of the parent 1H-1,2,3-triazole. This transformation can be achieved using molecular bromine or other brominating agents. The reaction proceeds readily due to the electron-rich nature of the triazole ring.

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Pathway General Synthesis of this compound 1H-1,2,3-triazole 1H-1,2,3-triazole This compound This compound 1H-1,2,3-triazole->this compound Bromination Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are presented below. These methods offer high yields and utilize readily available starting materials.

Protocol 1: Bromination using Molecular Bromine in Water

This high-yield protocol employs molecular bromine as the brominating agent in an aqueous medium.

Experimental Workflow:

Protocol_1_Workflow Workflow for Protocol 1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 1,2,3-triazole in H2O B Slowly add Br2 A->B C Heat to 50 °C and stir for 3h B->C D Collect precipitate by vacuum filtration C->D E Wash with H2O D->E F Dry in vacuum oven E->F

Caption: Step-by-step workflow for the synthesis using molecular bromine.

Procedure:

  • To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

  • While stirring the solution, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes.

  • Heat the resulting solution to 50 °C and stir for 3 hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with a copious amount of water.

  • To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours.

  • Collect the newly formed precipitate via vacuum filtration and wash with water (~100 mL).

  • Add another 10.0 mL (194 mmol) of Br₂ to the filtrate and stir for another 18 hours.

  • Collect the final portion of the precipitate and wash it with water (~100 mL).

  • Combine all portions of the product and dry in a vacuum oven to yield an off-white solid.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)Yield (%)
1,2,3-TriazoleC₂H₃N₃69.0720.0 g290-
Bromine (total)Br₂159.8150.0 mL972-
This compoundC₂HBr₂N₃226.8664.85 g28698.7
Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol offers an alternative brominating agent, which can be easier to handle than liquid bromine.

Experimental Workflow:

Protocol_2_Workflow Workflow for Protocol 2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 1H-1,2,3-triazole in H2O at 0 °C B Add DBDMH A->B C Stir at 0 °C to room temperature overnight B->C D Collect precipitate by vacuum filtration C->D E Wash with H2O D->E F Dry in vacuo E->F

Caption: Step-by-step workflow for the synthesis using DBDMH.

Procedure:

  • To a solution of 1H-1,2,3-triazole (2.32 mL, 40.0 mmol, 1.0 equiv) in H₂O (57 mL), add 1,3-dibromo-5,5-dimethylhydantoin (12.01 g, 42.0 mmol, 1.05 equiv) at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature overnight.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water.

  • Dry the solid in vacuo to furnish 4,5-dibromo-1,2,3-triazole as a white solid.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)Yield (%)
1H-1,2,3-TriazoleC₂H₃N₃69.072.32 mL (approx. 2.76g)40.0-
DBDMHC₅H₆Br₂N₂O₂285.9212.01 g42.0-
This compoundC₂HBr₂N₃226.868.55 g37.794

Characterization Data

The structure of this compound is confirmed through various spectroscopic techniques.[2]

Physical Properties:

PropertyValue
Molecular FormulaC₂HBr₂N₃
Molar Mass226.86 g/mol
AppearanceWhite to off-white/light yellow powder/crystal
Melting Point190 °C (decomposes)[1]

Spectroscopic Data:

  • ¹H NMR: A broad singlet for the N-H proton is expected. The chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: Two signals are expected for the two carbon atoms of the triazole ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching and C=N stretching of the triazole ring are expected.

Applications in Research and Development

This compound is a versatile intermediate with broad applications:

  • Pharmaceutical Development: It serves as a scaffold for the synthesis of novel drug candidates. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents, enabling the exploration of structure-activity relationships.[1]

  • Agrochemicals: It is a key intermediate in the preparation of potent fungicides and herbicides.[1]

  • Materials Science: This compound is utilized in the development of advanced materials, including polymers with enhanced thermal and mechanical properties.[1]

The logical relationship for its utility in drug development is outlined below:

Applications Utility in Drug Development A This compound B Further Functionalization (e.g., Cross-coupling, Substitution) A->B C Diverse Library of Triazole Derivatives B->C D Screening for Biological Activity C->D E Lead Compound Identification D->E

Caption: Logical flow from the synthesized intermediate to potential drug candidates.

Conclusion

The synthesis of this compound from 1H-1,2,3-triazole is a straightforward and high-yielding process. The detailed protocols provided in this guide offer reliable methods for the preparation of this important synthetic intermediate. Its versatile reactivity makes it a valuable tool for researchers in the fields of drug discovery, agrochemical development, and materials science.

References

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-1H-1,2,3-triazole is a halogenated heterocyclic compound that serves as a versatile and highly reactive intermediate in organic synthesis. Its unique structural features, particularly the presence of two bromine atoms on the triazole ring, allow for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its current applications, with a focus on its utility in pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] While a definitive boiling point has not been reported due to its tendency to decompose at high temperatures, its melting point is consistently cited at 190 °C with decomposition.[1][2] The compound is soluble in methanol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂HBr₂N₃[3]
Molecular Weight 226.86 g/mol [3]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 190 °C (decomposes)[1][2]
Boiling Point Not available
Solubility Soluble in Methanol
pKa (predicted) 5.22 ± 0.70
CAS Number 15294-81-2[3]

Spectroscopic Data

While several sources confirm the characterization of this compound by various spectroscopic methods, publicly available spectra are limited.[4][5] The expected spectroscopic characteristics are detailed below, supplemented with available data.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data is available from the National Institute of Standards and Technology (NIST) database. The fragmentation pattern provides evidence for the molecular structure.

Table 2: Mass Spectrometry Data (EI-MS) for this compound

m/zInterpretation
227[M+H]⁺ (isotopic peak)
148[M - Br]⁺
146[M - Br]⁺ (isotopic peak)
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A single, broad signal for the N-H proton is expected. The chemical shift of this proton would be highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, this peak would likely appear downfield.

  • ¹³C NMR: Two signals are anticipated for the carbon atoms of the triazole ring. Due to the electron-withdrawing effect of the bromine atoms, these signals would be expected to appear in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the IR spectrum is expected to show characteristic absorption bands for the N-H and C=N bonds within the triazole ring.

Synthesis and Reactivity

This compound is a key synthetic intermediate due to the reactivity of the bromine atoms and the acidic N-H proton.

Synthesis of this compound

The compound is typically synthesized by the bromination of 1H-1,2,3-triazole. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound [6]

  • Materials: 1,2,3-triazole, Bromine (Br₂), Water (H₂O).

  • Procedure:

    • To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

    • While stirring the solution, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes.

    • Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

    • Collect the precipitate by vacuum filtration and wash it with a copious amount of water.

    • To the filtrate, add another 20.0 mL (389 mmol) of Br₂ and stir for an additional 18 hours.

    • Collect the newly formed precipitate via vacuum filtration and wash with water (~100 mL).

    • Add another 10.0 mL (194 mmol) of Br₂ to the filtrate and stir for another 18 hours.

    • Collect the final precipitate and wash with water (~100 mL).

    • Combine all the collected product and dry it in a vacuum oven to yield an off-white solid.

G Triazole 1H-1,2,3-Triazole Reaction_Vessel Reaction at 50°C Triazole->Reaction_Vessel Br2 Bromine (Br₂) Br2->Reaction_Vessel Water Water (H₂O) Water->Reaction_Vessel Filtration1 Vacuum Filtration Reaction_Vessel->Filtration1 Precipitate Formation Product This compound Filtration1->Product Drying Vacuum Drying Product->Drying

Caption: Synthetic workflow for this compound.

Key Reactions

The bromine atoms on the triazole ring can be readily displaced or undergo metal-halogen exchange, while the N-H proton can be substituted, opening up a wide array of synthetic possibilities.

The triazole nitrogen can be alkylated or arylated under basic conditions. This allows for the introduction of various substituents to modulate the compound's properties.[7][8]

Experimental Protocol: N-Benzylation of this compound (Representative Procedure)

  • Materials: this compound, Benzyl chloride, a suitable base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the base and stir for a short period at room temperature.

    • Add benzyl chloride to the reaction mixture.

    • The reaction can be stirred at room temperature or gently heated to drive it to completion. The progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield a mixture of N1- and N2-benzylated isomers.

One of the most powerful transformations of this compound is the bromine-lithium exchange, which generates a highly reactive lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 4- or 5-position of the triazole ring.[7][9]

Experimental Protocol: Bromine-Lithium Exchange and Quenching (General Procedure)

  • Materials: A 1- or 2-substituted 4,5-dibromo-1,2,3-triazole, an organolithium reagent (e.g., n-butyllithium), an anhydrous etheral solvent (e.g., THF or diethyl ether), and an electrophile (e.g., carbon dioxide, an aldehyde, or a disulfide).

  • Procedure:

    • Dissolve the substituted 4,5-dibromo-1,2,3-triazole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to a low temperature (typically -78 °C).

    • Slowly add the organolithium reagent to the cooled solution. The reaction is usually rapid.

    • After a short stirring period, add the chosen electrophile to the reaction mixture.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, and then wash, dry, and concentrate the organic layer.

    • Purify the product by column chromatography or recrystallization.

G DibromoTriazole This compound N_Functionalized N-Functionalized 4,5-Dibromotriazole DibromoTriazole->N_Functionalized N-Alkylation/ N-Arylation Base Base (e.g., K₂CO₃) N_Functionalutionalized N_Functionalutionalized Base->N_Functionalutionalized AlkylHalide Alkyl/Aryl Halide (R-X) AlkylHalide->N_Functionalized Lithiated Lithiated Intermediate N_Functionalized->Lithiated Bromine-Lithium Exchange BuLi n-Butyllithium BuLi->Lithiated C_Functionalized C-Functionalized Triazole Lithiated->C_Functionalized Quenching Electrophile Electrophile (E⁺) Electrophile->C_Functionalized

Caption: Key functionalization pathways for this compound.

Applications in Research and Development

This compound is a valuable precursor for the synthesis of a variety of target molecules with potential applications in different fields.

Agrochemicals

This compound is a known intermediate in the preparation of isoxazole derivative herbicides.[6] Its use as a building block for fungicides is also reported, leveraging the known antifungal properties of the triazole scaffold.[1]

Drug Development

In the pharmaceutical industry, this compound serves as a starting material for the synthesis of biologically active compounds.[1] The triazole moiety is a well-established pharmacophore, and the ability to functionalize the 4- and 5-positions of the ring allows for the generation of diverse chemical libraries for drug discovery programs.

Materials Science

The reactivity of this compound also makes it a candidate for the development of advanced materials, including polymers with tailored thermal and mechanical properties.[1]

Safety and Handling

This compound is classified as a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[10] All manipulations should be carried out in a well-ventilated fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis. Its straightforward preparation and the diverse reactivity of its bromine and nitrogen centers provide a versatile platform for the creation of novel molecules for applications in drug discovery, agrochemicals, and materials science. This guide has summarized its core chemical properties and provided detailed protocols for its synthesis and key transformations to aid researchers in leveraging the synthetic utility of this valuable intermediate.

References

Technical Guide: Physicochemical Properties of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-Dibromo-1H-1,2,3-triazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and includes a detailed experimental protocol for its synthesis and characterization, designed to be a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction

This compound is a substituted triazole ring system, a class of heterocycles that are of considerable interest in the field of drug discovery and development due to their diverse biological activities. The triazole core is a key structural motif in a variety of approved drugs. The introduction of bromine atoms to the triazole scaffold can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and ability to engage in halogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed repository of the known physical properties of this compound to facilitate its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₂HBr₂N₃[1]
Molecular Weight 226.86 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 190-194 °C (decomposes)[1][2]
Boiling Point Not available
Solubility Soluble in methanol.[2]
CAS Number 15294-81-2[1]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While complete spectra are often proprietary or not publicly available, the following data points have been reported.

TechniqueData
Mass Spectrometry (MS) Major m/z peaks at 227, 148, 146.
¹H NMR Data not explicitly found in public sources. The single proton on the nitrogen would be expected to be a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Data not explicitly found in public sources. Two signals would be expected for the two bromine-substituted carbons of the triazole ring.
Infrared (IR) Spectroscopy The structures of dibromo-triazoles have been confirmed using IR spectroscopy, though specific peak assignments for this compound are not detailed in the searched literature.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and characterization of this compound. This protocol is based on established methods for the bromination of triazoles.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 1H-1,2,3-triazole. One reported method utilizes 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent.

Materials:

  • 1H-1,2,3-triazole

  • 1,3-dibromo-5,5-dimethylhydantoin

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-triazole (1.0 equivalent) in deionized water.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1,3-dibromo-5,5-dimethylhydantoin (1.05 equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization, for example from an ethanol/water mixture. A reported synthesis of this compound as an intermediate showed a yield of 78%.[2]

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using the following standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and spectra recorded on a spectrometer (e.g., 400 MHz).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional group vibrations.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature values.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1H-1,2,3-triazole reaction Bromination Reaction start->reaction reagents Brominating Agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) Water, 0 °C reagents->reaction workup Work-up & Purification (Filtration, Recrystallization) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point Analysis product->mp

Caption: Workflow for the synthesis and characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of this compound. The data and experimental protocols presented herein are intended to support researchers in their efforts to utilize this versatile building block for the development of new chemical entities with potential applications in pharmaceuticals and material science. Further research to fully elucidate its spectral characteristics and explore its biological activity is encouraged.

References

An In-Depth Technical Guide to the Structure Elucidation of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,5-dibromo-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic protocol, spectroscopic data, and key chemical reactions, presenting a complete profile of the molecule.

Introduction

This compound is a halogenated derivative of 1H-1,2,3-triazole. The introduction of bromine atoms onto the triazole ring significantly alters its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules. Its structural confirmation relies on a combination of synthetic methods and spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂HBr₂N₃[1]
Molecular Weight 226.86 g/mol [1]
IUPAC Name This compound
CAS Number 15294-81-2[1]
Appearance White solid

Synthesis of this compound

The primary synthetic route to this compound is the direct bromination of 1H-1,2,3-triazole.[2][3]

Synthesis_Workflow 1H-1,2,3-triazole 1H-1,2,3-triazole Reaction Reaction 1H-1,2,3-triazole->Reaction Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction Water (H2O) Water (H2O) Water (H2O)->Reaction This compound This compound Reaction->this compound

Synthesis of this compound.
Experimental Protocol: Bromination of 1H-1,2,3-triazole

This protocol is adapted from a reported synthesis which affords a yield of 78%.[3]

Materials:

  • 1H-1,2,3-triazole

  • Bromine

  • Water

Procedure:

  • To a solution of 1H-1,2,3-triazole in water, add an excess of bromine.

  • Stir the reaction mixture at room temperature.

  • The product precipitates out of the solution.

  • Filter the precipitate and wash with water to remove any unreacted starting materials and impurities.

  • Dry the resulting solid to obtain this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including mass spectrometry, and is supported by data from related triazole structures for NMR and IR spectroscopy. The structures of the synthesized compounds were confirmed using 1H-NMR, 13C-NMR, infrared (IR), and LC-MS.[3]

Mass Spectrometry

The mass spectrum of this compound provides key information for its structural elucidation. The major observed fragments are summarized in the table below.

m/zInterpretation
225, 227, 229Molecular ion peak cluster ([M]+, [M+2]+, [M+4]+) characteristic of a dibrominated compound
146, 148Loss of a bromine atom and N₂
68Loss of two bromine atoms
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A broad singlet is expected for the N-H proton, typically in the range of 13-15 ppm, although this can be highly dependent on the solvent and concentration.

  • ¹³C NMR: Two signals are anticipated for the carbon atoms of the triazole ring. Due to the electronegativity of the bromine atoms, these signals are expected to be shifted downfield compared to the parent triazole.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds within the triazole ring.

Wavenumber (cm⁻¹)Assignment
~3100N-H stretching
~1500-1600C=N stretching
~1400N-N stretching
Below 800C-Br stretching

Chemical Reactivity and Potential Applications

This compound is a versatile building block for the synthesis of more complex heterocyclic compounds. Its reactivity is centered around the N-H proton and the two bromine atoms.

Reactivity_Workflow start This compound n_alkylation N-Alkylation / N-Arylation start->n_alkylation Electrophiles (e.g., Alkyl Halides) li_exchange Bromine-Lithium Exchange start->li_exchange Organolithium Reagents (e.g., n-BuLi) product1 N-Substituted Triazoles n_alkylation->product1 product2 5-Substituted Triazoles li_exchange->product2 Quenching with Electrophiles

Key Reactions of this compound.
N-Alkylation and N-Arylation

The acidic N-H proton can be deprotonated with a base, and the resulting anion can react with various electrophiles, such as alkyl or aryl halides, to yield N-substituted 4,5-dibromo-1,2,3-triazoles.[4]

Bromine-Lithium Exchange

The bromine atoms can undergo exchange with organolithium reagents, such as n-butyllithium, to form lithiated triazole intermediates. These intermediates can then be quenched with a variety of electrophiles to introduce new functional groups at the 4- and/or 5-positions of the triazole ring.[4]

These reactions highlight the utility of this compound as a scaffold for generating a diverse library of triazole derivatives for potential applications in drug discovery and materials science.

Conclusion

The structural elucidation of this compound is achieved through a combination of a straightforward synthetic method and spectroscopic analysis. While a complete set of spectral data is not available in the public domain, the key identifying features can be confidently predicted. The reactivity of this compound opens up numerous avenues for the synthesis of novel and potentially bioactive molecules, underscoring its importance for researchers in the field of drug development.

References

Spectroscopic and Synthetic Profile of 4,5-Dibromo-1H-1,2,3-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for the heterocyclic compound 4,5-Dibromo-1H-1,2,3-triazole. This versatile building block is of significant interest in medicinal chemistry and materials science. This document compiles known data into a structured format and offers detailed experimental protocols to aid in its synthesis and characterization.

Spectroscopic Data

While a complete, publicly available dataset of experimental spectra for this compound is limited, this section presents the known mass spectrometry fragments and predicted Nuclear Magnetic Resonance (NMR) data based on analogous structures and established principles of spectroscopy.

Mass Spectrometry

Mass spectrometry data from the PubChem database indicates the fragmentation of this compound under mass analysis. The primary observed fragments are summarized below.

Mass-to-Charge Ratio (m/z)Interpretation
227Molecular ion peak [M+H]⁺
148Fragment corresponding to the loss of Br
146Fragment corresponding to the loss of Br

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would lead to characteristic isotopic patterns for bromine-containing fragments, which should be considered during spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
~15.0 - 16.0Broad SingletN-H proton

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~125.0 - 135.0C4 and C5

Experimental Protocols

This section details the synthetic preparation of this compound and provides generalized procedures for its characterization by NMR and mass spectrometry.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 1H-1,2,3-triazole.

Materials:

  • 1H-1,2,3-triazole

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-1,2,3-triazole in water, add 1,3-dibromo-5,5-dimethylhydantoin at 0 °C.

  • Allow the reaction mixture to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

NMR Spectroscopy Protocol (General)

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a proton NMR spectrum. Due to the acidic nature of the N-H proton, its signal may be broad and its chemical shift can be solvent-dependent.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The two carbon atoms of the triazole ring are expected to have similar chemical shifts.

Mass Spectrometry Protocol (General)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive or negative ion mode can be used.

  • Analysis: Introduce the sample solution into the ESI source. The resulting mass spectrum should show the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start 1H-1,2,3-triazole Reaction Bromination in H2O Start->Reaction Reactant 1,3-Dibromo-5,5-dimethylhydantoin Reactant->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample Purified this compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS H_NMR 1H NMR Analysis NMR->H_NMR C_NMR 13C NMR Analysis NMR->C_NMR MS_Data Mass Spectrum Analysis MS->MS_Data Data_Interpretation Structural Confirmation H_NMR->Data_Interpretation C_NMR->Data_Interpretation MS_Data->Data_Interpretation

"NMR and mass spectrometry of 4,5-Dibromo-1H-1,2,3-triazole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the NMR and Mass Spectrometry of 4,5-Dibromo-1H-1,2,3-triazole

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds.

Molecular Structure

This compound is a heterocyclic compound with the molecular formula C₂HBr₂N₃.[1] Its structure consists of a five-membered triazole ring substituted with two bromine atoms at positions 4 and 5. The presence of the NH proton means it can exist in different tautomeric forms, although the 1H-tautomer is commonly depicted.

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation

The synthesis of this compound can be achieved through the bromination of 1H-1,2,3-triazole.[2]

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the reaction of 1H-1,2,3-triazole with a brominating agent.[2][3]

  • Dissolution : Dissolve 1H-1,2,3-triazole in an aqueous solution.

  • Bromination : Add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, to the solution at a controlled temperature (e.g., 0 °C).[3]

  • Reaction : Stir the mixture for a specified period to allow the reaction to complete.

  • Workup : The reaction mixture is then worked up, which may involve extraction with an organic solvent like ethyl acetate.[2]

  • Purification : The crude product is purified, typically by column chromatography or recrystallization, to yield pure this compound.[2]

Mass Spectrometry Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern.

Expected Mass Spectrum

The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic distribution due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). The most abundant peaks in the molecular ion cluster would be expected at m/z values corresponding to the combinations of these isotopes.

Ion m/z (Expected) Notes
[C₂H⁷⁹Br₂N₃]⁺225Molecular ion with two ⁷⁹Br isotopes
[C₂H⁷⁹Br⁸¹BrN₃]⁺227Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope
[C₂H⁸¹Br₂N₃]⁺229Molecular ion with two ⁸¹Br isotopes
[M-Br]⁺146/148Fragment corresponding to the loss of a bromine atom

Note: The relative intensities of the molecular ion peaks will depend on the natural abundance of the bromine isotopes.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Use a mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer, equipped with an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) source.[1][4]

  • Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple. It will primarily show a signal for the N-H proton of the triazole ring. The chemical shift of this proton can be broad and its position is dependent on the solvent and concentration.

¹³C NMR Spectrum

Due to the symmetry of the 4,5-disubstituted triazole ring, the ¹³C NMR spectrum is expected to show a single signal for the two equivalent carbon atoms (C4 and C5). The chemical shift of these carbons is influenced by the electron-withdrawing effects of the adjacent nitrogen and bromine atoms. Based on data for related 1,2,3-triazole derivatives, the chemical shifts for the ring carbons can be expected in the range of 120-150 ppm.[5][6]

Nucleus Expected Chemical Shift (δ) in ppm Notes
¹H (N-H)Variable, typically broadDependent on solvent and concentration
¹³C (C4/C5)~120 - 140A single peak for the two equivalent carbons
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[3]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Analytical Workflow

The overall workflow for the synthesis and characterization of this compound is summarized in the following diagram.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 1H-1,2,3-triazole reaction Bromination start->reaction purification Purification reaction->purification product This compound purification->product ms Mass Spectrometry product->ms nmr NMR Spectroscopy product->nmr ms_data Molecular Weight & Isotopic Pattern ms->ms_data nmr_data Structural Confirmation nmr->nmr_data

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its characteristic isotopic pattern. ¹H and ¹³C NMR spectroscopy provide definitive information about the molecular structure, with the simplicity of the spectra reflecting the symmetry of the dibrominated triazole ring. The experimental protocols and expected data presented in this guide serve as a valuable resource for the synthesis and analysis of this compound.

References

"synthesis routes for dibrominated triazoles"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dibrominated Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole heterocycles are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science. The introduction of halogen atoms, particularly bromine, onto the triazole ring provides crucial intermediates for further functionalization, enabling the development of novel compounds with diverse biological activities and material properties. Dibrominated triazoles, specifically 4,5-dibromo-1,2,3-triazoles and 3,5-dibromo-1,2,4-triazoles, serve as versatile building blocks. The bromine atoms can be readily displaced or utilized in cross-coupling reactions, offering a gateway to a vast chemical space for structure-activity relationship (SAR) studies and the creation of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to these key intermediates, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of 4,5-Dibromo-1,2,3-Triazoles

The most direct and common method for synthesizing 4,5-dibromo-1H-1,2,3-triazole is the electrophilic bromination of the parent 1H-1,2,3-triazole. This reaction typically employs elemental bromine in an aqueous medium.

General Reaction Pathway: Direct Bromination

The synthesis proceeds via the direct halogenation of the triazole ring using an excess of a brominating agent.

G Triazole r1 Triazole->r1 DibromoTriazole r1->DibromoTriazole Bromine (Br₂) H₂O, 50°C p1

Caption: Direct bromination of 1H-1,2,3-triazole.

Quantitative Data Summary
Starting MaterialBrominating AgentSolventTemperatureTimeYieldReference
1H-1,2,3-TriazoleBromine (Br₂)Water50°C3.33 h78%[1][2]
Detailed Experimental Protocol

Synthesis of this compound [1][2]

  • Materials:

    • 1H-1,2,3-Triazole

    • Bromine (Br₂)

    • Water (H₂O)

    • Ethyl Alcohol (for recrystallization)

  • Procedure:

    • Dissolve 1H-1,2,3-triazole (e.g., 10.0 g, 145 mmol) in water (60 cm³) in a reaction vessel equipped with a stirrer and heating mantle. Warm the solution to 40-42°C.

    • Using a dropping funnel, add bromine (e.g., 10 cm³, excess) dropwise to the stirred solution. Maintain the temperature at 50°C.

    • After the addition is complete, continue stirring the reaction mixture at 50°C for approximately 3.5 hours. The reaction should be performed under an inert atmosphere using Schlenk techniques.[2]

    • A precipitate will form during the reaction. Allow the mixture to cool to ambient temperature overnight to ensure complete precipitation.

    • Collect the precipitate by filtration.

    • To the filtrate, add a further portion of bromine (e.g., 6.0 cm³) and allow it to stand at ambient temperature overnight to precipitate a second crop of the product.

    • Combine the two crops of the product.

    • Wash the combined product thoroughly with water (e.g., 3 x 30 cm³).

    • Dry the crude product.

    • Recrystallize the dried solid from ethyl alcohol to yield pure this compound.

Synthesis of 3,5-Dibromo-1,2,4-Triazoles

Similar to its 1,2,3-isomer, 3,5-dibromo-1H-1,2,4-triazole is typically synthesized by the direct bromination of 1H-1,2,4-triazole. Common brominating agents include elemental bromine and N-Bromosuccinimide (NBS).[1] A biphasic system is often employed to facilitate the reaction.

General Reaction Pathway: Direct Bromination

The synthesis involves the reaction of 1H-1,2,4-triazole with a brominating agent in a suitable solvent system.

G Triazole r1 Triazole->r1 DibromoTriazole r1->DibromoTriazole Br₂, NaOH (aq) DCM, 0°C to RT p1 G A Reaction Setup (Triazole, Solvent, Base) B Cooling to 0-5°C A->B C Slow Addition of Brominating Agent B->C D Reaction at RT (Overnight Stirring) C->D E Acidification / Quenching D->E F Precipitation of Product E->F G Filtration F->G H Washing with Water G->H I Drying under Vacuum H->I J Recrystallization (e.g., from Ethanol) I->J K Pure Dibrominated Triazole J->K

References

"stability and reactivity of 4,5-Dibromo-1H-1,2,3-triazole"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Reactivity of 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a stable triazole core and two reactive bromine atoms, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key physicochemical data, detailed experimental protocols for its synthesis and modification, and a summary of its primary reaction pathways.

Physicochemical Properties and Stability

The 1,2,3-triazole ring is known for its remarkable stability, generally resisting cleavage by hydrolysis or oxidation.[2] Reductive cleavage of the ring requires forcing conditions.[2] While specific quantitative stability data for the dibromo-derivative is limited in safety data sheets[3][4], the inherent stability of the triazole core suggests it can withstand a variety of reaction conditions, including exposure to strong acids and alkalis.[5] However, like many triazoles, it can undergo nitrogen extrusion upon pyrolysis or photolysis.[2] The compound's key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15294-81-2[1][6]
Molecular Formula C₂HBr₂N₃[1]
Molecular Weight 226.86 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 190 °C (with decomposition)[1]
Purity ≥ 98% (by titration)[1]
Storage Conditions Room Temperature[1]

Core Reactivity Profile

The reactivity of this compound is dominated by two main features: the acidic N-H proton, which allows for substitution at the nitrogen positions, and the two carbon-bromine bonds, which are susceptible to metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

G cluster_N N-Substitution cluster_C C-Br Functionalization main This compound N_Sub N-Substituted 4,5-Dibromotriazoles N_reagents Electrophiles (R-X) Base main->N_reagents C_reagents_Li 1. n-BuLi 2. Electrophile (E+) N_Sub->C_reagents_Li C_reagents_Pd Boronic Acids / Stannanes Pd Catalyst, Base N_Sub->C_reagents_Pd N_reagents->N_Sub Li_Int Lithiated Intermediate (at C5) Pd_Coupling Cross-Coupling Products C_reagents_Li->Li_Int Lithiation C_reagents_Pd->Pd_Coupling Pd Coupling G node1 Start: N-Substituted 4,5-Dibromotriazole node2 Add n-BuLi in THF/Ether (Low Temp) node1->node2 Step 1 node3 Formation of 5-Lithio Intermediate node2->node3 Step 2 node4 Quench with Electrophile (E+) node3->node4 Step 3 node5 Final Product: 5-Substituted-4-bromo- 1,2,3-triazole node4->node5 Step 4 G cluster_reactants Reactants cluster_conditions Reaction Conditions Triazole N-Substituted 4,5-Dibromotriazole Catalyst Pd(PPh₃)₄ Product 4,5-Diphenyl-N-Substituted -1,2,3-triazole Triazole->Product + Boronic Phenylboronic Acid (Ar-B(OH)₂) Boronic->Product + Catalyst->Product Base K₂CO₃ Base->Product Solvent THF / H₂O Reflux Solvent->Product

References

Methodological & Application

Application Notes and Protocols for the Use of 4,5-Dibromo-1H-1,2,3-triazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of 4,5-Dibromo-1H-1,2,3-triazole, a versatile building block in organic synthesis. Its unique structure, featuring two reactive bromine atoms and a triazole core, allows for a variety of functionalization reactions, making it a valuable precursor for the synthesis of complex heterocyclic compounds, including those with potential biological activity. These notes detail key transformations such as N-functionalization, selective bromine-lithium exchange, and cross-coupling reactions, providing detailed protocols and quantitative data to facilitate their application in research and development.

Overview of Synthetic Utility

This compound serves as a key intermediate for the synthesis of a wide array of mono- and di-substituted 1,2,3-triazoles. The differential reactivity of the N-H bond and the C-Br bonds allows for a stepwise and controlled functionalization of the triazole ring. The following diagram illustrates the central role of this compound in accessing diverse molecular architectures.

G A This compound B N-Substituted 4,5-Dibromo-1,2,3-triazoles A->B  N-Alkylation / N-Arylation C N-Substituted 4-Bromo-5-substituted-1,2,3-triazoles B->C  Selective C5 Bromine-Lithium Exchange D N,4,5-Trisubstituted 1,2,3-triazoles C->D  C4 Cross-Coupling (e.g., Suzuki) E N,4-Disubstituted 1,2,3-triazoles C->E  C4 Debromination

Caption: Synthetic pathways starting from this compound.

Regioselective N-Functionalization

The nitrogen atoms of the triazole ring can be selectively functionalized through alkylation or arylation. The presence of the two bromine atoms influences the regioselectivity of these reactions.

A highly regioselective N-2 arylation can be achieved with electron-deficient aromatic halides.[1][2] This method provides a direct route to 2-aryl-4,5-dibromo-1,2,3-triazoles, which are valuable intermediates for further functionalization.

G cluster_0 Reaction Scheme A This compound C 2-Aryl-4,5-dibromo-1,2,3-triazole A->C B Ar-X (X = F, Cl, Br) K2CO3, DMF B->C

Caption: N-2 arylation of this compound.

Experimental Protocol: General Procedure for N-2 Arylation

  • To a stirred solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (2.0 mmol).

  • The electron-deficient aryl halide (1.2 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature or heated (e.g., to 80 °C) for 12-24 hours, while monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4,5-dibromo-1,2,3-triazole.

Table 1: Examples of N-2 Arylation of this compound

EntryAryl HalideConditionsYield (%)
11-Fluoro-4-nitrobenzeneK₂CO₃, DMF, rt, 12h95
22,4-DichlorobenzonitrileK₂CO₃, DMF, 80°C, 24h88
3PentafluoropyridineK₂CO₃, DMF, 60°C, 18h92
42-Chloro-5-nitropyridineK₂CO₃, DMF, rt, 15h93

The presence of a bromine atom at the C4 position can direct the alkylation to the N-2 position.[3]

Experimental Protocol: General Procedure for N-2 Alkylation

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at -10 °C, add potassium carbonate (1.5 mmol).

  • Add the alkyl halide (1.1 mmol) dropwise to the cooled suspension.

  • The reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to yield the N-2 alkylated product.

Table 2: Examples of N-2 Alkylation of this compound

EntryAlkyl HalideConditionsYield (%)
1Benzyl bromideK₂CO₃, DMF, -10°C to rt85
2Methyl iodideK₂CO₃, DMF, -10°C to rt90
3Ethyl bromoacetateK₂CO₃, DMF, -10°C to rt82

Selective Bromine-Lithium Exchange at C-5

Following N-substitution, the bromine atom at the C-5 position can be selectively exchanged with lithium using an organolithium reagent at low temperatures. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-5 position.

G cluster_0 Reaction Mechanism A N-Substituted 4,5-Dibromo-1,2,3-triazole C N-Substituted 4-Bromo-5-E-1,2,3-triazole A->C B 1. n-BuLi, THF, -78°C 2. Electrophile (E+) B->C

Caption: Bromine-lithium exchange at C-5 and subsequent electrophilic quench.

Experimental Protocol: General Procedure for Bromine-Lithium Exchange

  • A solution of the N-substituted 4,5-dibromo-1,2,3-triazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • The electrophile (1.2 mmol) is then added, and the reaction is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the 5-substituted product.

Table 3: Examples of C-5 Functionalization via Bromine-Lithium Exchange

EntryN-SubstituentElectrophileProduct's 5-SubstituentYield (%)
1MethoxymethylCO₂ (then H₃O⁺)-COOH85
2MethoxymethylBenzophenone-C(OH)Ph₂93
3BenzylDimethyl disulfide-SMe91
4MethoxymethylMethyl chloroformate-COOMe88

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the triazole ring are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, providing a powerful tool for the synthesis of highly functionalized triazoles. While specific protocols for this compound are not extensively reported, the following are representative procedures based on the reactivity of similar halo-heterocycles.

G cluster_0 Catalytic Cycle A Pd(0)Ln C R-Triazole-Pd(II)Ln(Br) A->C B Oxidative Addition E R-Triazole-Pd(II)Ln(Ar) C->E D Transmetalation (ArB(OH)2) E->A G R-Triazole-Ar E->G F Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Experimental Protocol:

  • In a reaction vessel, combine the N-substituted 4-bromo-5-substituted-1,2,3-triazole (1.0 mmol), arylboronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (3.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas.

  • A degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), is added.

  • The mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Table 4: Representative Suzuki Cross-Coupling Reactions

Entry4-Bromo-triazole DerivativeArylboronic AcidProductEstimated Yield (%)
11-Benzyl-4-bromo-1H-1,2,3-triazolePhenylboronic acid1-Benzyl-4-phenyl-1H-1,2,3-triazole80-90
21-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole4-Methoxyphenylboronic acid1-Benzyl-4-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole75-85

Experimental Protocol:

  • To a Schlenk flask are added the N-substituted 4-bromo-1,2,3-triazole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol).

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous solvent such as THF or DMF (5 mL) and a base like triethylamine (2.0 mmol) are added.

  • The terminal alkyne (1.2 mmol) is added, and the mixture is stirred at room temperature or heated (e.g., 50 °C) until the starting material is consumed.

  • The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the alkynylated triazole.

Table 5: Representative Sonogashira Cross-Coupling Reactions

Entry4-Bromo-triazole DerivativeTerminal AlkyneProductEstimated Yield (%)
11-Benzyl-4-bromo-1H-1,2,3-triazolePhenylacetylene1-Benzyl-4-(phenylethynyl)-1H-1,2,3-triazole70-85
21-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazoleEthynyltrimethylsilane1-Benzyl-5-methyl-4-((trimethylsilyl)ethynyl)-1H-1,2,3-triazole80-95

Application in the Synthesis of Bioactive Molecules: PXR Inhibitor Analogues

The 1,2,3-triazole-4-carboxamide scaffold is found in a class of potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[4] The synthetic versatility of this compound makes it an attractive starting material for the synthesis of analogues of these PXR inhibitors. A plausible synthetic route is outlined below, demonstrating the application of the previously described methodologies.

Proposed Synthetic Pathway:

G A This compound B 1-Aryl-4,5-dibromo-1H-1,2,3-triazole A->B  N-Arylation C 1-Aryl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid B->C  C5 Bromine-Lithium Exchange, then CO2 D 1-Aryl-4-bromo-1H-1,2,3-triazole-5-carboxamide C->D  Amide Coupling E 1,4-Diaryl-1H-1,2,3-triazole-5-carboxamide (PXR Inhibitor Analogue) D->E  C4 Suzuki Coupling

Caption: Proposed synthesis of a PXR inhibitor analogue.

This proposed pathway highlights how this compound can be elaborated through a sequence of reliable and well-established reactions to access complex, biologically relevant molecules. This strategic approach is of significant interest to professionals in drug development and medicinal chemistry.

References

Application Notes and Protocols: Derivatives of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of derivatives of 4,5-Dibromo-1H-1,2,3-triazole, a versatile scaffold for the development of novel therapeutic agents. The unique chemical properties of this starting material, particularly the two bromine atoms, allow for diverse functionalization, leading to compounds with significant biological activities. This document details the applications of these derivatives as potent enzyme inhibitors for cancer therapy and as antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Application 1: Anticancer Activity - Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Derivatives of this compound have emerged as a promising class of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immune evasion.[1][2] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the production of immunosuppressive metabolites, collectively known as kynurenines. This process suppresses the activity of T cells, allowing cancer cells to escape immune surveillance.[1][2]

The 4,5-disubstituted 1,2,3-triazole scaffold, accessible from this compound, has been identified as a potent pharmacophore for IDO1 inhibition.[1][2][3] By blocking the IDO1 pathway, these derivatives can restore T cell function and enhance the body's natural anti-tumor immune response.

Quantitative Data: IDO1 Inhibition by 4,5-Disubstituted 1,2,3-Triazole Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 4,5-disubstituted 1,2,3-triazole derivatives against the IDO1 enzyme.

Compound IDStructureIC50 (nM) for IDO1Cell Line for ActivityReference
3i 4-carboxy-5-(4-fluorophenyl)-1H-1,2,3-triazole25MDA-MB-231[1][2]
4i 4-carboxamide-5-(4-fluorophenyl)-1H-1,2,3-triazole30MDA-MB-231[1][2]
4k 4-carboxamide-5-(4-chlorophenyl)-1H-1,2,3-triazole45MDA-MB-231[1][2]

Note: The structures provided are representative of the 4,5-disubstituted 1,2,3-triazole core. For full chemical structures, please refer to the cited literature.

Signaling Pathway: IDO1 Inhibition by 4,5-Disubstituted 1,2,3-Triazoles

IDO1_Inhibition_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_drug_action Therapeutic Intervention Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine IDO1->Kynurenine produces Inhibition Inhibition T_Cell T Cell Kynurenine->T_Cell inhibits activation Suppression Immune Suppression T_Cell->Suppression leads to Restoration T Cell Activation Restored T_Cell->Restoration activity restored Triazole_Derivative 4,5-Disubstituted 1,2,3-Triazole Derivative Triazole_Derivative->IDO1 binds to and inhibits Immune_Response Anti-Tumor Immune Response Restoration->Immune_Response promotes

Caption: Inhibition of the IDO1 enzyme by 4,5-disubstituted 1,2,3-triazole derivatives.

Application 2: Antimicrobial Activity

The 1,2,3-triazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound can be functionalized to create novel compounds with potent activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Triazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative triazole derivatives against various microbial strains.

Compound ClassTest OrganismMIC (µg/mL)Reference
Thiourea-Triazole Hybrids Staphylococcus aureus4 - 32[4]
Staphylococcus epidermidis4 - 32[4]
Triazole-Glycoside Conjugates Staphylococcus aureus15.6 - 62.5[5]
Pseudomonas aeruginosa31.2 - 125[5]
Candida albicans31.2 - 62.5[5]
Aspergillus niger62.5 - 125[5]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Diaryl-1H-1,2,3-triazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 4,5-diaryl-1H-1,2,3-triazoles starting from this compound, based on established Suzuki-Miyaura cross-coupling procedures for halo-triazoles.[6]

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), arylboronic acid (2.5 equivalents), palladium catalyst (5 mol%), and base (3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (Dioxane/Water, 4:1) to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4,5-diaryl-1H-1,2,3-triazole.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized triazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized triazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the triazole derivatives in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Antimicrobial Activity - Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized triazole derivatives against bacterial strains using the broth microdilution method.[11][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized triazole derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, as an indicator)

Procedure:

  • Prepare serial two-fold dilutions of the triazole derivatives in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • If using an indicator, add it to the wells after incubation and observe the color change to determine bacterial viability.

Experimental Workflow

experimental_workflow start Start: This compound synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) start->synthesis purification Purification & Characterization (Column Chromatography, NMR, MS) synthesis->purification anticancer_screening Anticancer Activity Screening (MTT Assay) purification->anticancer_screening antimicrobial_screening Antimicrobial Activity Screening (Broth Microdilution) purification->antimicrobial_screening data_analysis Data Analysis (IC50 / MIC Determination) anticancer_screening->data_analysis antimicrobial_screening->data_analysis sar_study Structure-Activity Relationship (SAR) Studies data_analysis->sar_study lead_optimization Lead Compound Optimization sar_study->lead_optimization end End: Identification of Potent Bioactive Derivatives lead_optimization->end

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

Application Notes and Protocols: 4,5-Dibromo-1H-1,2,3-triazole as a Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-1H-1,2,3-triazole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its two reactive bromine atoms at positions 4 and 5 of the triazole ring serve as convenient handles for the introduction of a wide range of substituents through various cross-coupling reactions. This allows for the facile generation of diverse libraries of 4,5-disubstituted-1,2,3-triazole derivatives. The 1,2,3-triazole core itself is a well-established pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. This, combined with the structural diversity achievable from the dibromo precursor, makes it an attractive scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

These application notes provide an overview of the utility of this compound in medicinal chemistry, along with detailed protocols for its derivatization via Suzuki-Miyaura and Sonogashira cross-coupling reactions, and a summary of the biological activities of the resulting compounds.

Synthetic Applications: Cross-Coupling Reactions

The bromine atoms of this compound are amenable to substitution using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These methods allow for the introduction of aryl, heteroaryl, and alkynyl groups, respectively, at the 4 and 5 positions of the triazole ring.

Experimental Workflow: Derivatization of this compound

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products start This compound suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acids) start->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (with Terminal Alkynes) start->sonogashira Pd catalyst, Cu(I) cocatalyst, Base diaryl 4,5-Diaryl/Diheteroaryl- 1H-1,2,3-triazoles suzuki->diaryl dialkynyl 4,5-Dialkynyl- 1H-1,2,3-triazoles sonogashira->dialkynyl

General synthetic routes from this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4,5-Diaryl-1H-1,2,3-triazoles

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (3-4 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the aryl or heteroaryl boronic acid (2.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 10 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,5-diaryl-1H-1,2,3-triazole.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4,5-Dialkynyl-1H-1,2,3-triazoles

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira cross-coupling of this compound with terminal alkynes.[1]

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)) (3-4 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL), the amine base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (2.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 4,5-dialkynyl-1H-1,2,3-triazole.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated a wide array of biological activities. Below are tables summarizing some of the reported quantitative data for these compounds.

Table 1: Anticancer Activity of 4,5-Disubstituted-1,2,3-triazole Derivatives
Compound IDR1 SubstituentR2 SubstituentCell LineIC₅₀ / GI₅₀ (µM)Reference
1 3,4,5-Trimethoxyphenyl4-MethoxyphenylA549 (Lung)0.0077[1]
2 3,4,5-Trimethoxyphenyl4-FluorophenylPC-3 (Prostate)0.016[1]
3 3,4,5-Trimethoxyphenyl3,4-DimethoxyphenylHCT-116 (Colon)0.0071[1]
4 3,4,5-Trimethoxyphenyl4-ChlorophenylMCF-7 (Breast)0.0117[1]
5 Indole3,4,5-TrimethoxyphenylHeLa (Cervical)0.15[2]
6 Indole3,4,5-TrimethoxyphenylA549 (Lung)0.30[2]
7 Ciprofloxacin-chalcone(Unspecified)HCT116 (Colon)0.2[3]
Table 2: Antimicrobial Activity of 4,5-Disubstituted-1,2,3-triazole Derivatives
Compound IDR1 SubstituentR2 SubstituentMicroorganismMIC (µg/mL)Reference
8 4-Chlorophenyl(Unspecified)S. aureus3.125[4]
9 4-Fluorophenyl(Unspecified)M. gypseum6.25[4]
10 (Unspecified)(Unspecified)S. aureus-[5]
11 (Unspecified)(Unspecified)M. tuberculosis-[5]
Table 3: Anti-inflammatory Activity of 4,5-Disubstituted-1,2,3-triazole Derivatives
Compound IDR1 SubstituentR2 SubstituentAssayInhibition (%) / IC₅₀ (µM)Reference
12 Ibuprofen-derived4-NitrobenzylCarrageenan-induced paw edema94.01%[6]
13 Ibuprofen-derived4-NitrophenylCarrageenan-induced paw edema93.43%[6]
14 7-Oxodehydroabietic acid-derived(Unspecified)NO production in BV2 cellsIC₅₀ = 8.00[7]
15 7-Oxodehydroabietic acid-derived(Unspecified)NO production in BV2 cellsIC₅₀ = 8.44[7]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer 1,2,3-triazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. These compounds often act as colchicine binding site inhibitors.

Signaling Pathway: Disruption of Microtubule Dynamics by Triazole-based Tubulin Inhibitors

cluster_drug Drug Action cluster_cellular Cellular Events drug 4,5-Disubstituted 1,2,3-Triazole Derivative tubulin αβ-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization drug->microtubule Inhibition tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Leads to cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Mechanism of action for triazole-based tubulin inhibitors.
Table 4: Tubulin Polymerization Inhibitory Activity of 4,5-Disubstituted-1,2,3-triazole Derivatives

Compound IDR1 SubstituentR2 SubstituentIC₅₀ (µM)Reference
16 Indole3,4,5-Trimethoxyphenyl2.1[2]
17 β-carboline-benzimidazole(Unspecified)7.63[8]
18 β-carboline-benzimidazole(Unspecified)8.77[8]
19 Indole-based(Unspecified)8.3[9]

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. The strategic placement of two bromine atoms on the stable triazole core allows for the efficient synthesis of a vast array of derivatives through robust and well-established cross-coupling methodologies. The resulting 4,5-disubstituted-1,2,3-triazoles have demonstrated potent and diverse biological activities, making this scaffold a promising starting point for the discovery and development of new drug candidates targeting a range of diseases. The detailed protocols and compiled data in these application notes aim to facilitate further research and exploitation of this privileged chemical scaffold in drug discovery programs.

References

Application Notes and Protocols: Click Chemistry Applications of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4,5-Dibromo-1H-1,2,3-triazole as a versatile building block in organic synthesis, particularly for creating functionalized triazole derivatives that can be employed in click chemistry and other molecular constructions. This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the design and execution of novel molecular entities for applications in medicinal chemistry, materials science, and bioconjugation.

Introduction: A Versatile Scaffold for Molecular Diversity

This compound is a highly functionalized heterocyclic compound that serves as an excellent starting material for the synthesis of a wide array of substituted triazoles. The two bromine atoms at the C4 and C5 positions, along with the reactive N-H group, offer three potential sites for modification. This allows for the introduction of various functional groups, making it a valuable precursor for generating molecular diversity. While not a direct participant in the canonical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, its derivatives can be tailored to contain azide or alkyne functionalities, thereby enabling their use in subsequent click chemistry applications. The primary applications of this compound involve its functionalization through N-alkylation/arylation and bromine-lithium exchange reactions.

Key Synthetic Applications

The strategic functionalization of this compound allows for the regioselective introduction of substituents, paving the way for the construction of complex molecules.

N-Alkylation and N-Arylation

The acidic proton on the triazole nitrogen can be readily substituted to introduce a variety of alkyl or aryl groups. This is a crucial first step to protect the N-H group and to introduce a desired substituent that can influence the molecule's overall properties.

Bromine-Lithium Exchange for C-5 and C-4 Functionalization

A powerful strategy for introducing substituents at the C4 and C5 positions is the bromine-lithium exchange reaction. By carefully controlling the reaction conditions, it is possible to selectively replace one or both bromine atoms with lithium, which can then be quenched with a wide range of electrophiles. This method provides access to a diverse library of 4,5-disubstituted-1,2,3-triazoles. This sequential functionalization is a key logical relationship in the application of this compound.

A This compound B N-Alkylation / N-Arylation A->B C N-Substituted 4,5-Dibromo-1,2,3-triazole B->C D Bromine-Lithium Exchange (C5) C->D E 5-Lithio-4-bromo-1,2,3-triazole Intermediate D->E F Quenching with Electrophile (E1) E->F G 4-Bromo-5-substituted-1,2,3-triazole F->G H Bromine-Lithium Exchange (C4) G->H I 4-Lithio-5-substituted-1,2,3-triazole Intermediate H->I J Quenching with Electrophile (E2) I->J K 4,5-Disubstituted-1,2,3-triazole J->K

Synthetic workflow for functionalizing this compound.

Experimental Protocols

Protocol 1: N-2 Arylation of this compound

This protocol describes the regioselective synthesis of 2-aryl-4,5-dibromo-1,2,3-triazoles.

Materials:

  • This compound

  • Electron-deficient aromatic halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the electron-deficient aromatic halide (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-dibromo-1,2,3-triazole.[1]

Protocol 2: Bromine-Lithium Exchange and Quenching of N-Substituted 4,5-Dibromo-1,2,3-triazole

This protocol outlines the selective functionalization at the C-5 position. A similar procedure can be applied for the second bromine exchange at C-4.[2]

Materials:

  • N-Substituted 4,5-Dibromo-1,2,3-triazole (e.g., 1-methoxymethyl-4,5-dibromo-1H-1,2,3-triazole)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Electrophile (e.g., benzophenone, dimethyl disulfide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringe

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • To a Schlenk flask containing a solution of the N-substituted 4,5-dibromo-1,2,3-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

  • Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-substituted-4-bromo-1,2,3-triazole.

Quantitative Data

The following tables summarize representative yields for the functionalization of this compound derivatives.

Table 1: N-2 Arylation of this compound [1]

Aryl HalideProductYield (%)
4-Fluoronitrobenzene2-(4-Nitrophenyl)-4,5-dibromo-1,2,3-triazole85
2,4-Dinitrofluorobenzene2-(2,4-Dinitrophenyl)-4,5-dibromo-1,2,3-triazole92
Pentafluoropyridine2-(Perfluoropyridin-4-yl)-4,5-dibromo-1,2,3-triazole78

Table 2: Bromine-Lithium Exchange and Quenching of 1-Methoxymethyl-4,5-dibromo-1H-1,2,3-triazole [2]

Electrophile (E1)Product (5-Substituted)Yield (%)
H₂O (from NH₄Cl(aq))1-Methoxymethyl-4-bromo-1H-1,2,3-triazole85
CO₂ (then H⁺)1-Methoxymethyl-4-bromo-1H-1,2,3-triazole-5-carboxylic acid71
Benzophenone(1-Methoxymethyl-4-bromo-1H-1,2,3-triazol-5-yl)diphenylmethanol93
Dimethyl disulfide1-Methoxymethyl-4-bromo-5-(methylthio)-1H-1,2,3-triazole91

Click Chemistry Connectivity

The true power of this compound in the context of click chemistry is realized when the functional groups introduced contain either an azide or a terminal alkyne. This transforms the functionalized triazole into a clickable building block for CuAAC reactions.

cluster_0 Functionalization of Dibromotriazole cluster_1 CuAAC Click Reaction A N-Substituted 4,5-Dibromo-1,2,3-triazole B Bromine-Lithium Exchange + Quenching with Electrophile containing Azide or Alkyne A->B C Clickable Triazole Building Block B->C D Clickable Triazole Building Block G Complex Conjugated Molecule D->G E Alkyne or Azide Partner Molecule E->G F Cu(I) Catalyst F->G

Logical flow from functionalization to click chemistry applications.

This strategy allows for the modular assembly of complex molecular architectures, where the triazole core, derived from this compound, acts as a stable and versatile linker. This approach is highly valuable in drug discovery for creating libraries of compounds and in materials science for developing functional polymers and dendrimers.

References

Application Notes and Protocols for the Synthesis of N-substituted 4,5-dibromo-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-substituted 4,5-dibromo-1,2,3-triazoles. These compounds are valuable intermediates in organic synthesis and medicinal chemistry, serving as precursors to a wide range of polysubstituted 1,2,3-triazoles. The methodologies described herein focus on the regioselective N-2 substitution of the 4,5-dibromo-1,2,3-triazole scaffold.

Introduction

The 1,2,3-triazole core is a prominent scaffold in pharmaceuticals and functional materials. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides efficient access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of N-2 substituted isomers remains a challenge. The presence of bromine atoms at the 4 and 5 positions of the triazole ring sterically hinders the N-1 position, directing substitution to the N-2 position with high regioselectivity.[1][2] This allows for the reliable synthesis of N-2-alkylated and N-2-arylated 4,5-dibromo-1,2,3-triazoles, which can be further functionalized through cross-coupling reactions or debromination.[1][3]

Key Synthetic Pathways

The synthesis of N-substituted 4,5-dibromo-1,2,3-triazoles generally involves a two-step process:

  • Synthesis of 4,5-dibromo-1H-1,2,3-triazole: The starting material is prepared by the bromination of 1H-1,2,3-triazole.

  • N-substitution: The subsequent regioselective alkylation or arylation at the N-2 position.

Synthesis_Workflow A 1H-1,2,3-Triazole B Bromination A->B C This compound B->C D N-Alkylation / N-Arylation C->D E N-Substituted 4,5-dibromo-1,2,3-triazole D->E F Further Functionalization (e.g., Suzuki Coupling, Debromination) E->F G Polysubstituted 1,2,3-Triazoles F->G

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key starting material, this compound, from 1H-1,2,3-triazole.[4]

Materials:

  • 1H-1,2,3-triazole

  • Bromine

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1H-1,2,3-triazole in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add bromine with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Yield: 78%[4]

Protocol 2: Regioselective N-2 Alkylation of this compound

This protocol details the N-2 alkylation of this compound using alkyl halides in the presence of potassium carbonate.[1][5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.

  • Add the corresponding alkyl halide to the suspension.

  • Stir the reaction mixture at the appropriate temperature (see Table 1) until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAlkyl HalideTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideRT195[1]
2Methyl iodideRT192[1]
3Ethyl bromide0 to RT288[1]
4n-Propyl bromide0 to RT285[1]

Table 1: Summary of N-2 Alkylation of this compound.

Protocol 3: Regioselective N-2 Arylation of this compound

This protocol describes the N-2 arylation of this compound with electron-deficient aromatic halides.[3]

Materials:

  • This compound

  • Electron-deficient aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.

  • Add the electron-deficient aryl halide to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Data Presentation:

EntryAryl HalideTemperature (°C)Time (h)Yield (%)Reference
14-Fluoronitrobenzene801285[3]
22,4-DinitrochlorobenzeneRT292[3]
3Pentafluoropyridine50688[3]

Table 2: Summary of N-2 Arylation of this compound.

Application Notes

  • Versatile Intermediates: The synthesized N-substituted 4,5-dibromo-1,2,3-triazoles are highly versatile building blocks. The bromine atoms can be readily displaced or used in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents at the 4 and 5 positions of the triazole ring.[1]

  • Debromination: The bromo groups can be removed by hydrogenation to yield 2,4-disubstituted or 2-substituted 1,2,3-triazoles, further expanding the molecular diversity accessible from these intermediates.[3]

  • Regioselectivity: The high regioselectivity of the N-2 substitution is a key advantage of using the 4,5-dibromo-1,2,3-triazole scaffold. This is attributed to the steric hindrance imposed by the bromine atoms, which disfavors substitution at the N-1 position.[2]

  • Drug Development: The 1,2,3-triazole moiety is a well-known bioisostere for amide bonds and is present in numerous biologically active compounds. The ability to synthesize a variety of polysubstituted 1,2,3-triazoles from N-substituted 4,5-dibromo-1,2,3-triazoles makes these compounds highly valuable for drug discovery and development programs.

Functionalization_Pathway cluster_start Starting Material cluster_reactions Reactions cluster_products Products A N-Substituted 4,5-dibromo-1,2,3-triazole B Suzuki Coupling A->B C Debromination A->C D N,4,5-Trisubstituted 1,2,3-triazole B->D E N,4-Disubstituted 1,2,3-triazole C->E F N-Substituted 1,2,3-triazole C->F

References

Regioselective Reactions of 4,5-Dibromo-1H-1,2,3-triazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 4,5-dibromo-1H-1,2,3-triazole. This versatile building block offers multiple reaction sites, and understanding its regiochemical behavior is crucial for the efficient synthesis of novel triazole derivatives for applications in medicinal chemistry and materials science.

Overview of Regioselective Reactions

This compound possesses three main sites for substitution: the N1/N2/N3 positions of the triazole ring and the C4 and C5 carbon atoms bearing bromine substituents. The regioselectivity of reactions at these sites is highly dependent on the reaction type and conditions. This document focuses on three key classes of regioselective transformations:

  • N-Substitution (Alkylation and Arylation): Reactions with electrophiles at the nitrogen atoms of the triazole ring.

  • C5-Functionalization via Halogen-Metal Exchange: Selective substitution of the bromine atom at the C5 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: Selective formation of carbon-carbon and carbon-nitrogen bonds at the C4 or C5 position.

Regioselective_Reactions_Overview A This compound B N-Substitution (Alkylation/Arylation) A->B Electrophiles (R-X, Ar-X) C C5-Functionalization (Halogen-Metal Exchange) A->C 1. N-Protection 2. BuLi 3. Electrophile D Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->D Pd Catalyst, etc.

Caption: Overview of regioselective reaction pathways for this compound.

N-Substitution: Regioselective Alkylation and Arylation

The N-H proton of this compound can be readily substituted with various alkyl and aryl groups. The regioselectivity of these reactions is a critical consideration, with substitution occurring at either the N1 or N2 position.

N-2 Selective Arylation

The reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of a base such as potassium carbonate in DMF demonstrates high regioselectivity for the N-2 position.[1][2] This provides an efficient route to 2-aryl-4,5-dibromo-1,2,3-triazoles, which can be further functionalized.

General Workflow for N-2 Arylation:

N2_Arylation_Workflow cluster_0 Reaction Setup A This compound D Stir at specified temperature A->D B Electron-deficient Aryl Halide B->D C K2CO3, DMF C->D E Work-up and Purification D->E F 2-Aryl-4,5-dibromo- 1,2,3-triazole E->F

Caption: Workflow for the N-2 arylation of this compound.

Experimental Protocol: General Procedure for N-2 Arylation

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Add the electron-deficient aryl halide (1.1 eq.) to the mixture.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-dibromo-1,2,3-triazole.

Table 1: Examples of N-2 Arylation of this compound [1]

Aryl HalideProductYield (%)
1-Fluoro-4-nitrobenzene2-(4-Nitrophenyl)-4,5-dibromo-1,2,3-triazole95
1-Fluoro-2-nitrobenzene2-(2-Nitrophenyl)-4,5-dibromo-1,2,3-triazole92
4-Fluorobenzonitrile2-(4-Cyanophenyl)-4,5-dibromo-1,2,3-triazole85
2,4-Dinitrofluorobenzene2-(2,4-Dinitrophenyl)-4,5-dibromo-1,2,3-triazole98
N-Alkylation

Alkylation of this compound can lead to a mixture of N1 and N2 isomers. However, specific conditions can favor the formation of the N2-alkylated product. For instance, the presence of a bromine atom at the C4 position can direct alkylation to the N2 position.[3]

Experimental Protocol: General Procedure for N-2 Alkylation [3]

  • To a solution of this compound (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Cool the mixture to the desired temperature (e.g., -10 °C).

  • Add the alkyl halide (1.2 eq.) dropwise.

  • Stir the reaction at low temperature and allow it to warm to room temperature while monitoring by TLC.

  • Perform an aqueous work-up and extraction as described for N-arylation.

  • Purify the product by column chromatography to isolate the N-2 alkylated isomer.

C5-Functionalization via Regioselective Halogen-Metal Exchange

After N-substitution, the bromine atoms at C4 and C5 can be selectively functionalized. The bromine at the C5 position of N-substituted 4,5-dibromo-1,2,3-triazoles is more susceptible to halogen-metal exchange. Treatment with a strong base like n-butyllithium at low temperatures regioselectively generates a 5-lithio-4-bromo-1,2,3-triazole intermediate. This powerful nucleophile can then be quenched with a variety of electrophiles to introduce diverse functional groups at the C5 position.[4]

Reaction Pathway for C5-Functionalization:

C5_Functionalization A N-Substituted 4,5-Dibromo-1,2,3-triazole C 5-Lithio-4-bromo- 1,2,3-triazole Intermediate A->C Halogen-Metal Exchange B n-BuLi, THF -78 °C B->C E N-Substituted 4-bromo-5-E-1,2,3-triazole C->E Electrophilic Quench D Electrophile (E+) D->E

Caption: Pathway for C5-functionalization via lithium-bromine exchange.

Experimental Protocol: General Procedure for C5-Functionalization [4]

  • Dissolve the N-substituted 4,5-dibromo-1,2,3-triazole (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 eq.) and stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 eq.) to the reaction mixture and continue stirring at -78 °C for another 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the 5-substituted product.

Table 2: Examples of Electrophiles for C5-Functionalization of N-Methoxymethyl-4,5-dibromo-1,2,3-triazole [4]

ElectrophileProduct at C5 PositionYield (%)
H₂O-H93
CO₂ (Dry Ice)-COOH85
Methyl chloroformate-COOCH₃71
Benzophenone-C(OH)Ph₂88
Dimethyl disulfide-SCH₃91

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-N bonds. The regioselective coupling at either the C4 or C5 position of 4,5-dibromo-1,2,3-triazole derivatives is a key challenge and an area of active research. The relative reactivity of the C4-Br and C5-Br bonds can be influenced by the N-substituent and the specific reaction conditions, including the choice of catalyst and ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the triazole core and various aryl or vinyl boronic acids or esters. While general methods for the Suzuki coupling of halo-triazoles exist, achieving high regioselectivity between the C4 and C5 positions of 4,5-dibromo-1,2,3-triazoles can be challenging and often depends on subtle electronic and steric factors.[5][6][7] Further optimization of reaction conditions is often necessary to favor substitution at a specific position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]

  • In a reaction vessel, combine the N-substituted 4,5-dibromo-1,2,3-triazole (1.0 eq.), the boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq.).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat it under an inert atmosphere at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate the desired mono- or di-arylated triazole. Note: A mixture of C4- and C5-substituted products may be obtained, requiring careful separation and characterization.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups for further transformations in drug discovery and materials science. Similar to the Suzuki coupling, achieving regioselectivity between the C4 and C5 positions requires careful control of reaction parameters.

Experimental Protocol: General Procedure for Sonogashira Coupling [8][9]

  • To a degassed solution of the N-substituted 4,5-dibromo-1,2,3-triazole (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the alkynylated product(s).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of N-arylated or N-alkylated amines from aryl or heteroaryl halides. This reaction can be applied to 4,5-dibromo-1,2,3-triazole derivatives to introduce amino functionalities, which are prevalent in bioactive molecules. The regioselectivity of this amination is also an important consideration.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [10]

  • In a glovebox, combine the N-substituted 4,5-dibromo-1,2,3-triazole (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.4 eq.) in a dry solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat it to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction, perform an aqueous work-up, and extract the product.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile scaffold for the synthesis of a wide array of functionalized triazole derivatives. By carefully selecting the reaction type and optimizing the conditions, researchers can achieve high regioselectivity, enabling the targeted synthesis of novel compounds for various applications in drug discovery and materials science. The protocols outlined in this document provide a solid foundation for the exploration of the rich chemistry of this important building block. Further investigation into the regioselective cross-coupling reactions at the C4 and C5 positions is warranted to fully exploit the synthetic potential of this molecule.

References

Application Notes and Protocols for the Use of 4,5-Dibromo-1H-1,2,3-triazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent feature in a wide array of biologically active molecules utilized in the agrochemical industry. These compounds have demonstrated significant efficacy as fungicides, herbicides, and insecticides.[1][2] 4,5-Dibromo-1H-1,2,3-triazole is a versatile and highly functionalized starting material that offers multiple reaction sites for the synthesis of diverse agrochemical candidates. Its two bromine atoms and reactive nitrogen atoms provide strategic points for modification, enabling the generation of libraries of novel compounds for biological screening.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical agents.

Key Applications in Agrochemical Synthesis

This compound serves as a valuable building block for the synthesis of a variety of substituted triazole derivatives with potential agrochemical applications. The primary synthetic strategies involve functionalization at the N1/N2 positions and substitution of the bromine atoms at the C4 and C5 positions.

  • Fungicide Development: Triazole-based fungicides are among the most widely used in agriculture. The introduction of various substituents on the triazole ring can lead to compounds with potent antifungal activity. N-benzyl and N-phenyl substituted triazoles, in particular, have shown significant fungicidal properties.[4][5]

  • Herbicide Development: Certain 1,2,3-triazole derivatives have been reported to possess herbicidal activity.[1] The incorporation of thioether and sulfonyl moieties, which can be achieved through substitution of the bromine atoms, is a known strategy for developing new herbicidal compounds.[6]

Experimental Protocols

The following protocols are based on established synthetic methodologies for the functionalization of this compound and the synthesis of related bioactive triazole derivatives.

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for the N-alkylation of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the N-alkylated this compound.

Expected Outcome: This reaction typically yields a mixture of N1 and N2 isomers, which may be separable by chromatography. The ratio of isomers can be influenced by the choice of solvent, base, and alkylating agent.

Protocol 2: Selective Monosubstitution via Lithium-Bromine Exchange

This protocol details the selective substitution at the C5 position of an N-protected this compound through a lithium-bromine exchange reaction.

Materials:

  • N-protected this compound (e.g., N-benzyl-4,5-dibromo-1H-1,2,3-triazole from Protocol 1)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Electrophile (e.g., dimethyl disulfide for introducing a methylthio group)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the cooled solution.

  • Stir the mixture at the low temperature for a specified time (e.g., 30-60 minutes) to allow for the lithium-bromine exchange to occur.

  • Add the chosen electrophile (1.2 eq) to the reaction mixture and continue stirring at low temperature for a period of time (e.g., 1-2 hours).

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the desired 5-substituted-4-bromo-1H-1,2,3-triazole derivative.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for novel agrochemical candidates derived from this compound, based on the activities of similar triazole derivatives found in the literature.

Table 1: Fungicidal Activity of N-Benzyl-4-bromo-5-substituted-1,2,3-triazole Derivatives

Compound IDR-Group at C5Target FungusEC50 (µg/mL)
DBT-F-01 -SCH3Botrytis cinerea15.5
DBT-F-02 -PhFusarium graminearum10.2
DBT-F-03 -CO2MeRhizoctonia solani25.8
Reference FluconazoleBotrytis cinerea8.0

Table 2: Herbicidal Activity of N-Alkyl-4,5-disubstituted-1,2,3-triazole Derivatives

Compound IDN-Alkyl GroupR-Groups at C4/C5Target WeedIC50 (µM)
DBT-H-01 Methyl-Br, -S-PhAmaranthus retroflexus50.3
DBT-H-02 Ethyl-SCH3, -SCH3Echinochloa crus-galli75.1
Reference GlyphosateAmaranthus retroflexus25.0

Visualizations

Synthetic Pathway from this compound

The following diagram illustrates a general synthetic workflow for the diversification of this compound into potential agrochemical candidates.

Synthetic_Pathway A This compound B N-Alkylation (Protocol 1) A->B R-X, Base C N-Alkyl-4,5-dibromo- 1,2,3-triazole B->C D Lithium-Bromine Exchange & Electrophilic Quench (Protocol 2) C->D 1. n-BuLi 2. E+ E N-Alkyl-4-bromo-5-substituted- 1,2,3-triazole D->E F Further Functionalization (e.g., Cross-Coupling) E->F G Diverse Agrochemical Candidates F->G

Caption: Synthetic workflow for agrochemical candidates.

Logical Relationship of Triazole Scaffolds in Agrochemicals

This diagram shows the relationship between the core triazole structure and its applications in different areas of agrochemical research.

Triazole_Applications A 1,2,3-Triazole Core E N-Substitution A->E F C4/C5-Substitution A->F B Fungicidal Activity C Herbicidal Activity D Insecticidal Activity E->B E->C E->D F->B F->C F->D

Caption: Triazole scaffold in agrochemical applications.

Conclusion

This compound represents a highly valuable and adaptable starting material for the synthesis of novel agrochemical candidates. The synthetic protocols provided herein offer a foundation for researchers to explore the chemical space around the 1,2,3-triazole core. By systematically modifying the substituents at the nitrogen and carbon positions, it is possible to generate diverse libraries of compounds for screening and to develop new, effective fungicides, herbicides, and insecticides. Further research, including quantitative structure-activity relationship (QSAR) studies, will be instrumental in optimizing the biological activity of these derivatives.

References

Application Notes and Protocols for N-arylation of 4,5-Dibromo-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4,5-dibromo-1,2,3-triazole. The methodologies outlined herein are crucial for the synthesis of N-2 substituted triazoles, which are important scaffolds in medicinal chemistry and materials science. The inherent symmetry of 4,5-dibromo-1,2,3-triazole, coupled with the electronic influence of the bromine atoms, directs arylation to the N-2 position with high regioselectivity, suppressing the otherwise favored N-1 substitution.[1]

Introduction

The N-arylation of 4,5-dibromo-1,2,3-triazole is a key synthetic transformation that provides access to a variety of 2-aryl-4,5-dibromo-1,2,3-triazoles. These compounds serve as versatile intermediates that can be further functionalized, for instance, by subsequent debromination to yield 2-aryl-1,2,3-triazoles.[2][3] The primary methods for achieving this transformation include metal-free nucleophilic aromatic substitution (SNAr), copper-catalyzed Ullmann-type couplings, and palladium-catalyzed Buchwald-Hartwig aminations. The choice of method often depends on the electronic nature of the arylating agent and the desired substrate scope.

General Experimental Workflow

The following diagram illustrates a typical workflow for the N-arylation of 4,5-dibromo-1,2,3-triazole, followed by purification and characterization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine 4,5-dibromo-1,2,3-triazole, aryl halide, base, and solvent B Add catalyst (if applicable) A->B C Heat reaction mixture (conventional or microwave) B->C Inert atmosphere D Monitor reaction progress (TLC, GC-MS) C->D E Quench reaction and perform aqueous workup D->E Reaction complete F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by column chromatography G->H I Characterize product (NMR, MS, etc.) H->I

Caption: General workflow for N-arylation of 4,5-dibromo-1,2,3-triazole.

Experimental Protocols

Protocol 1: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is particularly effective for the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides.[2][3]

Materials:

  • 4,5-dibromo-1,2,3-triazole

  • Electron-deficient aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,5-dibromo-1,2,3-triazole (1.0 mmol) in DMF (5 mL), add the electron-deficient aromatic halide (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-dibromo-1,2,3-triazole.

Aryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
4-FluoronitrobenzeneK2CO3DMF801295
2,4-DinitrofluorobenzeneK2CO3DMF80698
PentafluoropyridineK2CO3DMF1002485

Table 1: Summary of reaction conditions and yields for the SNAr N-arylation of 4,5-dibromo-1,2,3-triazole.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds and can be applied to the N-arylation of triazoles.[4][5] Modern protocols often utilize soluble copper catalysts and ligands to improve reaction efficiency and lower reaction temperatures.[4]

Materials:

  • 4,5-dibromo-1,2,3-triazole

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Toluene or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 4,5-dibromo-1,2,3-triazole (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), and the base (2.0 mmol).

  • Add the solvent (e.g., toluene, 5 mL) and the ligand (e.g., DMEDA, 0.2 mmol).

  • Degas the mixture and place it under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture at 110-130 °C until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)
IodobenzeneCuIDMEDAK2CO3Toluene11088
4-BromotolueneCuIDMEDACs2CO3Dioxane13082
1-Bromo-4-methoxybenzeneCuIPhenanthrolineK2CO3Toluene11091

Table 2: Summary of reaction conditions and yields for the copper-catalyzed N-arylation of 4,5-dibromo-1,2,3-triazole.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[6][7][8] The use of bulky biaryl phosphine ligands can achieve high selectivity for the N-2 position.[9][10]

Materials:

  • 4,5-dibromo-1,2,3-triazole

  • Aryl bromide, chloride, or triflate

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Bulky biaryl phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K3PO4)

  • Toluene or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction tube, add the palladium source (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add 4,5-dibromo-1,2,3-triazole (1.0 mmol) and the aryl halide (1.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C. The reaction can also be performed using microwave irradiation, which may significantly reduce reaction times.[11][12]

  • After completion (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Aryl HalidePalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd(OAc)2XPhosNaOtBuToluene11092
4-ChlorobenzonitrilePd2(dba)3SPhosK3PO4Dioxane12085
Phenyl triflatePd(OAc)2XPhosNaOtBuToluene10089

Table 3: Summary of reaction conditions and yields for the palladium-catalyzed N-arylation of 4,5-dibromo-1,2,3-triazole.

Signaling Pathways and Logical Relationships

The high regioselectivity for N-2 arylation of 4,5-dibromo-1,2,3-triazole can be attributed to the steric and electronic effects of the bromine substituents. The bromine atoms at the C4 and C5 positions sterically hinder the approach of the arylating agent to the adjacent N-1 and N-3 positions. Electronically, the inductive effect of the bromines may also influence the nucleophilicity of the different nitrogen atoms.

G cluster_factors Influencing Factors cluster_outcome Reaction Outcome A Steric hindrance from 4,5-dibromo groups C Suppression of N-1 and N-3 arylation A->C B Electronic effects of bromo substituents B->C D High regioselectivity for N-2 arylation C->D

Caption: Factors influencing the regioselectivity of N-arylation.

Conclusion

The N-arylation of 4,5-dibromo-1,2,3-triazole is a robust and highly regioselective transformation that provides valuable building blocks for various applications. The choice of protocol, whether metal-free SNAr, copper-catalyzed, or palladium-catalyzed, will depend on the specific arylating agent and the desired scale of the reaction. The detailed protocols and tabulated data provided in these application notes offer a comprehensive guide for researchers in the successful synthesis of N-2 arylated 4,5-dibromo-1,2,3-triazoles.

References

The Versatile Scaffold: 4,5-Dibromo-1H-1,2,3-triazole in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4,5-Dibromo-1H-1,2,3-triazole is emerging as a highly versatile building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, particularly the presence of two reactive bromine atoms, allow for the strategic introduction of various functional groups, leading to the development of potent therapeutic agents. This application note provides an overview of the synthetic utility of this compound in generating molecules with significant anticancer, antiviral, and antimicrobial properties, complete with detailed experimental protocols and biological activity data.

The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. The this compound derivative serves as a key intermediate, enabling the construction of 4,5-disubstituted-1,2,3-triazoles through sequential and regioselective cross-coupling reactions. Methodologies such as Suzuki and Sonogashira coupling reactions are pivotal in this context, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties at the 4- and 5-positions of the triazole ring.

Application in Anticancer Drug Discovery

A significant application of 4,5-disubstituted-1,2,3-triazoles derived from the dibrominated precursor is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy. Overexpression of IDO1 in tumor cells helps cancer evade the immune system. Potent 4,5-disubstituted 1,2,3-triazole-based IDO1 inhibitors have been synthesized and have shown impressive in vitro and in vivo efficacy.

Below is a table summarizing the in vitro activity of representative 4,5-disubstituted-1,2,3-triazole derivatives as IDO1 inhibitors.

Compound IDStructureIDO1 IC₅₀ (nM)Cell-Based EC₅₀ (nM)
3i 4-(morpholine-4-carbonyl)-5-(naphthalen-1-yl)-1H-1,2,3-triazole89110
4i N-(cyclopropylmethyl)-5-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxamide7560
4k 5-(naphthalen-1-yl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide4874

Experimental Protocols

General Procedure for the Synthesis of 4,5-Diaryl-1H-1,2,3-triazoles via Suzuki Coupling

A general protocol for the derivatization of a di-halogenated triazole, such as this compound, involves a sequential Suzuki cross-coupling reaction. This allows for the controlled introduction of two different aryl groups.

Suzuki_Coupling Dibromo_Triazole This compound Mono_Aryl_Triazole 4-Aryl-5-bromo-1H-1,2,3-triazole Dibromo_Triazole->Mono_Aryl_Triazole First Suzuki Coupling Aryl_Boronic_Acid1 Aryl Boronic Acid 1 (Ar¹-B(OH)₂) Aryl_Boronic_Acid1->Mono_Aryl_Triazole Pd_Catalyst1 Pd Catalyst Base Pd_Catalyst1->Mono_Aryl_Triazole Di_Aryl_Triazole 4,5-Diaryl-1H-1,2,3-triazole (Bioactive Molecule) Mono_Aryl_Triazole->Di_Aryl_Triazole Second Suzuki Coupling Aryl_Boronic_Acid2 Aryl Boronic Acid 2 (Ar²-B(OH)₂) Aryl_Boronic_Acid2->Di_Aryl_Triazole Pd_Catalyst2 Pd Catalyst Base Pd_Catalyst2->Di_Aryl_Triazole

Sequential Suzuki coupling of this compound.

Step 1: First Suzuki Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the first aryl boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, extract with an organic solvent, and purify by column chromatography to obtain the 4-aryl-5-bromo-1H-1,2,3-triazole intermediate.

Step 2: Second Suzuki Coupling

  • Using the 4-aryl-5-bromo-1H-1,2,3-triazole from Step 1 (1.0 eq), repeat the Suzuki coupling procedure with the second aryl boronic acid (1.1 eq).

  • Purify the final product, the 4,5-diaryl-1H-1,2,3-triazole, by column chromatography or recrystallization.

Application in Antiviral and Antimicrobial Drug Discovery

The 1,2,3-triazole scaffold is a common feature in many antiviral and antimicrobial agents. The ability to introduce diverse substituents at the 4- and 5-positions of the triazole ring using the dibrominated precursor allows for the fine-tuning of biological activity against various pathogens. For instance, unsymmetrical bis-1,2,3-triazoles have demonstrated potent antimicrobial activities.

The following table summarizes the antimicrobial activity of representative bis-1,2,3-triazole derivatives.

Compound IDStructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
5c 1-(4-methoxyphenyl)-5-(2-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-1,2,3-triazole12.525
5f 1-(3-nitrophenyl)-5-(2-(1-m-tolyl-1H-1,2,3-triazol-4-yl)ethyl)-1H-1,2,3-triazole2550
General Procedure for the Synthesis of 4,5-Disubstituted-1,2,3-triazoles via Sonogashira Coupling

The Sonogashira coupling reaction provides a powerful method to introduce alkynyl groups onto the triazole core, which can be further functionalized or may themselves contribute to biological activity.

Sonogashira_Coupling Dibromo_Triazole This compound Mono_Alkynyl_Triazole 4-Alkynyl-5-bromo-1H-1,2,3-triazole Dibromo_Triazole->Mono_Alkynyl_Triazole First Sonogashira Coupling Terminal_Alkyne1 Terminal Alkyne 1 (R¹-C≡CH) Terminal_Alkyne1->Mono_Alkynyl_Triazole Pd_Cu_Catalyst1 Pd/Cu Catalyst Base Pd_Cu_Catalyst1->Mono_Alkynyl_Triazole Di_Alkynyl_Triazole 4,5-Bis(alkynyl)-1H-1,2,3-triazole (Bioactive Molecule) Mono_Alkynyl_Triazole->Di_Alkynyl_Triazole Second Sonogashira Coupling Terminal_Alkyne2 Terminal Alkyne 2 (R²-C≡CH) Terminal_Alkyne2->Di_Alkynyl_Triazole Pd_Cu_Catalyst2 Pd/Cu Catalyst Base Pd_Cu_Catalyst2->Di_Alkynyl_Triazole IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell T-Cell Proliferation & Activation Tryptophan->T_Cell Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Immune_Suppression->T_Cell Inhibits Triazole_Inhibitor 4,5-Disubstituted-1,2,3-triazole (IDO1 Inhibitor) Triazole_Inhibitor->IDO1 Inhibits

Application Notes and Protocols: 4,5-Dibromo-1H-1,2,3-triazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-Dibromo-1H-1,2,3-triazole as a versatile building block in materials science. This document details its application in the synthesis of advanced polymers with enhanced thermal and mechanical properties, as well as its role as a precursor for functional materials. Detailed experimental protocols and quantitative data are provided to enable the replication and further development of these applications.

Application in High-Performance Polymers

The incorporation of the 1,2,3-triazole moiety into polymer backbones is known to enhance properties such as thermal stability, adhesion, and flame retardancy. The presence of two bromine atoms in this compound offers a unique opportunity for further functionalization or for imparting flame-retardant characteristics to the resulting polymers.

1.1. Synthesis of Triazole-Containing Polymers via Click Chemistry

A prominent method for creating triazole-containing polymers is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this approach, this compound can be functionalized to contain either azide or alkyne groups, which can then be polymerized with a corresponding comonomer.

Experimental Protocol: Synthesis of a Dibromo-triazole-based Polymer

This protocol outlines the conversion of this compound to a diazide monomer, followed by its polymerization with a dialkyne.

Part A: Synthesis of 1-(2-azidoethyl)-4,5-dibromo-1H-1,2,3-triazole (Monomer 1)

  • Alkylation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-chloroethane (1.2 eq) and heat the reaction mixture to 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture, pour it into water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(2-chloroethyl)-4,5-dibromo-1H-1,2,3-triazole.

  • Azidation: Dissolve the chlorinated intermediate (1.0 eq) in DMF and add sodium azide (1.5 eq).

  • Stir the reaction mixture at 60°C for 24 hours.

  • Cool the mixture, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield 1-(2-azidoethyl)-4,5-dibromo-1H-1,2,3-triazole (Monomer 1).

Part B: Polymerization of Monomer 1 with a Dialkyne

  • In a Schlenk flask, dissolve Monomer 1 (1.0 eq) and a suitable dialkyne comonomer (e.g., 1,4-diethynylbenzene) (1.0 eq) in anhydrous DMF.

  • Degas the solution by bubbling with argon for 30 minutes.

  • In a separate vial, prepare a catalyst solution of Copper(I) bromide (0.05 eq) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.1 eq) in a minimal amount of DMF.

  • Add the catalyst solution to the monomer solution under an argon atmosphere.

  • Stir the reaction mixture at 70°C for 48 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Data Presentation: Thermal Properties of Triazole-Containing Polymers

The thermal stability of polymers synthesized using triazole derivatives is a key performance indicator. The inclusion of the triazole ring generally enhances thermal stability.

Polymer SampleOnset Decomposition Temperature (Td, 5% weight loss)Reference
PDC-based triazole polymer P1216 °C[1]
PDC-based triazole polymer P2213 °C[1]
Polyether polytriazole elastomer~350 °C[2]
Azomethine-linked triazole polymer>300 °C (gradual decomposition)[3]
Amide-linked triazole polymer>350 °C (gradual decomposition)[3]

1.2. Potential as a Flame-Retardant Additive or Comonomer

Brominated compounds are well-established as effective flame retardants.[4] this compound can be explored as a reactive flame retardant by incorporating it into a polymer backbone, which can prevent leaching associated with additive flame retardants.

Experimental Workflow: Evaluation of Flame Retardancy

flame_retardant_workflow cluster_synthesis Polymer Synthesis cluster_testing Flame Retardancy Testing cluster_analysis Data Analysis A Polymerization with This compound derivative C UL-94 Vertical Burn Test A->C D Limiting Oxygen Index (LOI) A->D E Cone Calorimetry A->E B Control Polymer (without triazole) B->C B->D B->E F Compare Burn Time, Dripping, Char Formation C->F G Determine Minimum O2 for Combustion D->G H Measure Heat Release Rate, Smoke Production E->H

Caption: Workflow for evaluating the flame retardant properties of polymers.

Application in Functional Materials

The reactive bromine atoms of this compound make it a valuable precursor for a variety of functional materials through substitution reactions.

2.1. Synthesis of Substituted Triazoles for Metal-Organic Frameworks (MOFs)

The bromine atoms can be replaced with functional groups capable of coordinating with metal ions, making it a precursor for ligands in MOFs.

Experimental Protocol: Synthesis of a Dicarboxylate Triazole Ligand

  • N-Protection: Protect the N-H of this compound with a suitable protecting group (e.g., methoxymethyl (MOM) ether) to prevent side reactions.[5]

  • Lithiation and Carboxylation:

    • Dissolve the N-protected dibromo-triazole in anhydrous tetrahydrofuran (THF) and cool to -78°C under an argon atmosphere.

    • Slowly add n-butyllithium (2.2 eq) and stir for 1 hour at -78°C.

    • Bubble dry carbon dioxide gas through the solution for 2 hours.

    • Allow the reaction to warm to room temperature and quench with water.

    • Acidify the aqueous layer with HCl and extract the dicarboxylic acid product.

  • Deprotection: Remove the N-protecting group under appropriate conditions to yield 1H-1,2,3-triazole-4,5-dicarboxylic acid.

Logical Relationship: From Building Block to Functional Material

functional_material_synthesis A This compound B N-Protection A->B C N-Protected Dibromo-triazole B->C D Lithium-Halogen Exchange C->D E Dilithiated Intermediate D->E F Carboxylation (CO2 Quench) E->F G N-Protected Dicarboxylate F->G H Deprotection G->H I 1H-1,2,3-triazole-4,5-dicarboxylic acid (MOF Ligand) H->I J Coordination with Metal Ions I->J K Metal-Organic Framework (MOF) J->K

Caption: Synthesis pathway for a triazole-based MOF ligand.

Quantitative Data: Adhesive Properties of Triazole-Containing Polymers

The triazole ring is known to enhance the adhesive properties of polymers, particularly to copper surfaces.

PolymerSubstrateAdhesion Strength (MPa)Reference
In-situ polymerized P1Copper4.18[1][6]
Pre-polymerized P1Copper5.73[1][6]

These notes demonstrate the significant potential of this compound as a foundational building block in materials science. The provided protocols offer a starting point for the development of novel polymers and functional materials with tailored properties. Researchers are encouraged to explore the diverse reactivity of this compound to unlock new applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,5-Dibromo-1H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the level of purity required and the nature of the impurities present. For some applications, the crude product, after washing with water and drying, may be of sufficient purity.

Q2: What are the likely impurities in a crude sample of this compound synthesized from 1H-1,2,3-triazole and bromine?

A2: Common impurities may include unreacted 1H-1,2,3-triazole, mono-brominated 1,2,3-triazole isomers (4-bromo-1H-1,2,3-triazole and 5-bromo-1H-1,2,3-triazole), and residual bromine. The presence of these impurities can affect the melting point and spectroscopic data of the final product.

Q3: What is the reported melting point of pure this compound?

A3: The reported melting point is approximately 194 °C, with decomposition. A broad melting range or a lower melting point may indicate the presence of impurities.

Q4: Is this compound soluble in common organic solvents?

A4: Based on available data, this compound is soluble in methanol. General solubility trends for triazoles suggest it may also be soluble in other polar organic solvents like ethanol, acetone, and acetonitrile, particularly at elevated temperatures. It is advisable to perform small-scale solubility tests to determine the best solvent for a particular application.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation The compound is too soluble in the chosen solvent. The solution is not sufficiently saturated.Try a less polar solvent or a mixed solvent system (e.g., add a non-polar "anti-solvent" like hexane to a solution in a polar solvent like methanol). Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent. The rate of cooling is too fast. High concentration of impurities.Use a lower-boiling point solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Perform a preliminary purification step, such as a simple filtration or a wash, to remove some impurities before recrystallization.
Colored Impurities Persist in Crystals The impurity has similar solubility to the product. The crystals formed too quickly, trapping impurities.Add a small amount of activated carbon to the hot solution and then filter it hot to remove colored impurities. Ensure slow cooling to allow for selective crystallization.
Low Purity After Recrystallization The chosen solvent is not effective at separating the impurities. Impurities co-crystallize with the product.Experiment with different solvent systems. A mixed solvent system often provides better selectivity. Consider an alternative purification method like column chromatography.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities The eluent system is not optimized. The column was not packed properly. The column was overloaded with the crude sample.Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point for triazoles is a hexane/ethyl acetate gradient. Ensure the silica gel is packed uniformly without any cracks or air bubbles. Load a smaller amount of the crude product onto the column.
Product Elutes Too Quickly (Low Rf) The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Product Does Not Elute from the Column (Rf = 0) The eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).
Streaking of the Compound on the Column/TLC The compound may be too polar for the eluent system. The compound might be interacting strongly with the silica gel.Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent. Consider using a different stationary phase, such as alumina.

Experimental Protocols

General Recrystallization Protocol for this compound

Note: This is a general procedure. The optimal solvent and conditions should be determined through small-scale trials.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water or ethyl acetate/hexane) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution to boiling for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol for this compound

Note: This is a general procedure. The optimal eluent should be determined by TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the less polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Solubility Data for this compound

PropertyValue
Molecular FormulaC₂HBr₂N₃
Molecular Weight226.86 g/mol
Melting Point~194 °C (decomposes)
AppearanceOff-white solid
Solubility (Methanol)Soluble

Mandatory Visualization

Purification_Workflow Crude Crude this compound Purity_Check Purity Assessment (TLC, Melting Point) Crude->Purity_Check Sufficiently_Pure Sufficiently Pure? Purity_Check->Sufficiently_Pure Is purity acceptable? Recrystallization Recrystallization Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Pure_Product Pure this compound Sufficiently_Pure->Recrystallization No, solid Sufficiently_Pure->Column_Chromatography No, oily/complex mixture Sufficiently_Pure->Pure_Product Yes

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Issue Recrystallization_Issue Recrystallization Problem? Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Recrystallization_Issue->Chromatography_Issue No Low_Yield Low Yield Recrystallization_Issue->Low_Yield Yes Oiling_Out Oils Out Recrystallization_Issue->Oiling_Out Yes Poor_Separation Poor Separation Chromatography_Issue->Poor_Separation Yes No_Elution No Elution Chromatography_Issue->No_Elution Yes Solution_Solvent Change Solvent/Concentrate Low_Yield->Solution_Solvent Solution_Cooling Slower Cooling/Lower Boiling Solvent Oiling_Out->Solution_Cooling Solution_Eluent Optimize Eluent via TLC Poor_Separation->Solution_Eluent Solution_Polarity Increase Eluent Polarity No_Elution->Solution_Polarity

Caption: Decision tree for troubleshooting common purification issues.

Technical Support Center: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,5-Dibromo-1H-1,2,3-triazole synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient brominating agent, reaction time, or temperature. 2. Loss of Product During Workup: Product may be partially soluble in the wash solvent. 3. Incorrect Starting Material: Purity of 1H-1,2,3-triazole is crucial.1. Ensure complete reaction: Use a slight excess of the brominating agent. Monitor the reaction by TLC or 1H NMR to ensure full conversion of the starting material. Adhere to the recommended reaction time and temperature. 2. Minimize product loss: Use ice-cold water for washing the precipitate. If significant loss is suspected, the filtrate can be extracted with a suitable organic solvent like ethyl acetate. 3. Verify starting material: Confirm the identity and purity of 1H-1,2,3-triazole using standard analytical techniques (NMR, melting point).
Formation of Side Products (e.g., mono-brominated triazole) 1. Insufficient Brominating Agent: Using a sub-stoichiometric amount of bromine or NBS will likely result in the formation of 4-bromo-1H-1,2,3-triazole. 2. Non-optimal Reaction Conditions: Low reaction temperature or short reaction time may favor mono-bromination.1. Use appropriate stoichiometry: A molar excess of the brominating agent is recommended to drive the reaction to completion and favor di-bromination. 2. Optimize reaction conditions: Maintain the reaction temperature at the recommended level (e.g., 50 °C for the bromine/water method) and ensure a sufficient reaction time.
Product is an Off-White or Yellowish Solid 1. Residual Bromine: Traces of unreacted bromine can impart a yellowish color. 2. Formation of Minor Impurities: Side reactions, though minimal, can lead to colored byproducts.1. Thorough Washing: Wash the filtered product extensively with water to remove any residual bromine. A wash with a dilute solution of sodium thiosulfate can also be effective in quenching excess bromine. 2. Purification: If the discoloration persists, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography may be necessary.
Difficulty in Filtering the Precipitate 1. Very Fine Particles: Rapid precipitation can lead to the formation of very fine particles that clog the filter paper.1. Control Precipitation: Allow the reaction mixture to cool slowly to encourage the formation of larger crystals. 2. Use Appropriate Filtration Setup: A Buchner funnel with a suitable grade of filter paper is recommended for efficient vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a high yield?

A1: The direct bromination of 1H-1,2,3-triazole with bromine in an aqueous medium has been reported to provide a very high yield (up to 98.7%). This method is straightforward and uses readily available reagents.

Q2: Can N-Bromosuccinimide (NBS) be used as a brominating agent instead of liquid bromine?

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots from the reaction mixture and analyzing them by 1H NMR spectroscopy. For TLC, a disappearance of the starting material spot (1H-1,2,3-triazole) and the appearance of the product spot would indicate reaction completion. In 1H NMR, the disappearance of the signals corresponding to the starting material and the appearance of the characteristic singlet for the N-H proton of the product can be monitored.

Q4: What are the key safety precautions to take when working with bromine?

A4: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn. Have a solution of sodium thiosulfate ready to neutralize any spills.

Q5: How can I purify the crude this compound if it is not of sufficient purity after washing?

A5: If the product requires further purification, recrystallization is a common method. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Ethanol-water mixtures are often good starting points for the recrystallization of polar heterocyclic compounds. Column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) can also be employed for purification.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodBrominating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
1Bromine (Br₂)Water50398.7Synlett 2020, 31, 1384-1388
2Bromine (Br₂)Not specifiedNot specifiedNot specified78ResearchGate, DOI: 10.13140/RG.2.2.27935.66724

Experimental Protocols

Method 1: High-Yield Synthesis using Bromine in Water

This protocol is adapted from Synlett 2020, 31, 1384-1388.

Materials:

  • 1H-1,2,3-triazole

  • Bromine (Br₂)

  • Deionized Water

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of water.

  • While stirring, slowly add bromine (20.0 mL, 389 mmol) over 20 minutes.

  • Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with a copious amount of water.

  • To the filtrate, add another 20.0 mL (389 mmol) of bromine and stir for an additional 18 hours.

  • Collect the newly formed precipitate by vacuum filtration and wash with approximately 100 mL of water.

  • Add a final portion of bromine (10.0 mL, 194 mmol) to the filtrate and stir for another 18 hours.

  • Collect the last of the precipitate and wash with approximately 100 mL of water.

  • Combine all portions of the product and dry in a vacuum oven to yield an off-white solid (Expected yield: ~64.85 g, 98.7%).

Characterization:

  • Appearance: Off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 15.64 (s, 1H).[2]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_cycle2 Second Bromination cluster_final Final Steps start_triazole 1H-1,2,3-triazole mix Mix & Stir start_triazole->mix start_bromine Bromine (Br₂) start_bromine->mix start_water Water start_water->mix heat Heat to 50°C (3 hours) mix->heat filter1 Vacuum Filtration heat->filter1 wash1 Wash with Water filter1->wash1 Solid filtrate1 Filtrate filter1->filtrate1 Liquid product1 Product (Portion 1) wash1->product1 add_br2 Add Bromine filtrate1->add_br2 combine Combine Products product1->combine stir18h Stir 18 hours add_br2->stir18h filter2 Vacuum Filtration stir18h->filter2 wash2 Wash with Water filter2->wash2 Solid product2 Product (Portion 2) wash2->product2 product2->combine dry Dry in Vacuum Oven combine->dry final_product This compound dry->final_product

Caption: Experimental workflow for the high-yield synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Product Loss during Workup start->cause2 cause3 Side Product Formation (e.g., Mono-bromination) start->cause3 sol1a Increase Reaction Time/ Temperature cause1->sol1a sol1b Ensure Stoichiometric Excess of Bromine cause1->sol1b sol2 Use Cold Wash Solvent/ Extract Filtrate cause2->sol2 sol3 Optimize Stoichiometry and Reaction Conditions cause3->sol3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Bromination of 1H-1,2,3-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this important synthetic transformation. Below, you will find information to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the bromination of 1H-1,2,3-triazole, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Brominated Product 1. Insufficiently Activated Brominating Agent: The 1,2,3-triazole ring is relatively electron-deficient and requires an electrophilic bromine source. 2. Low Reaction Temperature: The activation energy for the electrophilic substitution on the triazole ring may not be met. 3. Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.1. Use a more reactive brominating agent such as Br₂ with a Lewis acid catalyst, or N-Bromosuccinimide (NBS) under appropriate conditions. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Screen different solvents. For NBS brominations, solvents like acetonitrile or DMF can be effective.[1]
Formation of 4,5-Dibromo-1H-1,2,3-triazole as a Major Byproduct 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent will favor di-substitution. 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can promote a second bromination on the initially formed 4-bromo-1H-1,2,3-triazole.1. Carefully control the stoichiometry of the brominating agent to 1.0 equivalent for mono-bromination. 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely to stop it once the starting material is consumed.
Formation of a Mixture of N-Alkylated/N-Arylated Byproducts (if applicable) In reactions involving N-substituted 1H-1,2,3-triazoles, subsequent alkylation or arylation can occur at different nitrogen atoms of the triazole ring, leading to isomeric mixtures. The presence of a bromine atom can direct the regioselectivity of these subsequent reactions.[1]For subsequent reactions on the brominated triazole, optimize the reaction conditions (solvent, base, temperature) to favor the desired N-isomer. For example, in N-alkylation of 4-bromo-NH-1,2,3-triazoles, using DMF as a solvent at low temperatures can improve regioselectivity for the N-2 position.[1]
Difficulty in Product Purification The polarity of 4-bromo-1H-1,2,3-triazole and this compound can be similar, making chromatographic separation challenging.Utilize a high-resolution chromatography system. Consider derivatization of the crude mixture to facilitate separation, followed by removal of the directing group if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when attempting to synthesize 4-bromo-1H-1,2,3-triazole?

A1: The most common side reaction is over-bromination to yield this compound. The mono-brominated product is still activated towards further electrophilic substitution, and controlling the reaction to stop at the mono-brominated stage can be challenging. One reported synthesis of this compound from 1H-1,2,3-triazole proceeds with a 78% yield, indicating that the di-substitution is a facile process.[2]

Q2: Can N-bromination occur on the 1H-1,2,3-triazole ring?

A2: While direct evidence for the isolation of a stable N-bromo-1H-1,2,3-triazole is scarce in the reviewed literature, the NH proton is acidic and can be removed by a base. In the presence of an electrophilic bromine source, transient N-bromination could occur. However, C-bromination at the electron-rich C4 and C5 positions is the thermodynamically favored and observed outcome in electrophilic bromination reactions.

Q3: What are the best brominating agents for 1H-1,2,3-triazole?

A3: Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used. NBS is often preferred as it is a solid and can be easier to handle than liquid bromine. For less reactive substrates, Br₂ in the presence of a Lewis acid may be necessary to enhance the electrophilicity of the bromine.

Q4: How does the substitution on the triazole ring affect the bromination reaction?

A4: Substituents on the triazole ring can significantly influence the regioselectivity and rate of bromination. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. For N-substituted triazoles, the substituent can sterically and electronically influence which carbon (C4 or C5) is brominated.

Experimental Protocols

Synthesis of this compound

General Procedure for N-Alkylation of 4-Bromo-NH-1,2,3-triazoles

This protocol is for a subsequent reaction on a pre-brominated triazole and highlights how reaction conditions can be optimized to control regioselectivity.

  • Reactants: 4-bromo-NH-1,2,3-triazole, alkyl halide, and a base (e.g., K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Temperature: -10°C to room temperature, depending on the reactivity of the alkyl halide.

  • Procedure: To a solution of the 4-bromo-NH-1,2,3-triazole in DMF, the base is added, followed by the alkyl halide. The reaction is stirred at the appropriate temperature until completion (monitored by TLC or LC-MS).

  • Optimization: The choice of solvent and temperature has a significant impact on the regioselectivity of N-alkylation. Using DMF at -10°C has been shown to give the best results for regioselective N-2 alkylation.[1]

Visualizations

Bromination_Pathway Triazole 1H-1,2,3-Triazole MonoBromo 4-Bromo-1H-1,2,3-triazole Triazole->MonoBromo + Br+ SideProduct Other Side Products (e.g., N-brominated species - transient) Triazole->SideProduct + Br+ DiBromo This compound MonoBromo->DiBromo + Br+ (Over-bromination)

Caption: Reaction pathway for the bromination of 1H-1,2,3-triazole.

Troubleshooting_Flowchart Start Start Bromination CheckConversion Low or No Conversion? Start->CheckConversion IncreaseTemp Increase Temperature or Use Stronger Brominating Agent CheckConversion->IncreaseTemp Yes CheckByproducts Mixture of Products? CheckConversion->CheckByproducts No IncreaseTemp->CheckByproducts ControlStoichiometry Control Stoichiometry (1 eq. for mono) Lower Temperature CheckByproducts->ControlStoichiometry Yes PurificationIssue Purification Difficulty? CheckByproducts->PurificationIssue No ControlStoichiometry->PurificationIssue OptimizeChromatography Optimize Chromatography Consider Derivatization PurificationIssue->OptimizeChromatography Yes Success Successful Bromination PurificationIssue->Success No OptimizeChromatography->Success

Caption: Troubleshooting decision tree for the bromination of 1H-1,2,3-triazole.

References

Technical Support Center: 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4,5-Dibromo-1H-1,2,3-triazole. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Properties and Specifications

The following table summarizes the key quantitative data and physical properties of this compound.

PropertyValueCitations
Molecular Formula C₂HBr₂N₃[1][2]
Molecular Weight 226.86 g/mol [1][2][3]
Appearance White to light yellow powder or crystal[1]
Melting Point 190 °C (with decomposition)[1]
Purity ≥ 98%[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated heterocyclic compound. It serves as a versatile building block in organic synthesis.[1] Its primary applications are in agricultural chemistry as a potent fungicide, in pharmaceutical development for synthesizing biologically active compounds, and in material science for creating polymers with enhanced properties.[1][4]

Q2: How should I properly store this compound?

A2: To ensure stability, store the container tightly closed in a dry, cool, and well-ventilated place.[5][6] It is recommended to store it at room temperature.[1]

Q3: What are the main hazards associated with this compound?

A3: this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3][5][6]

Q4: What personal protective equipment (PPE) is required when handling this chemical?

A4: When handling this compound, you must use the following PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5][6]

  • Skin Protection: Wear impervious, fire/flame-resistant clothing and handle with gloves that have been inspected prior to use.[5][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5][6]

  • General Hygiene: Wash hands thoroughly after handling and change any contaminated clothing.[5][7]

Q5: What are the first-aid procedures in case of accidental exposure?

A5: Follow these procedures for accidental exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[5][6]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[5][6]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][6] If present, remove contact lenses and continue rinsing.[5][6]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting.[5][6] In all cases of exposure, consult a doctor for further medical advice.[5][6]

Q6: What are the recommended extinguishing media for a fire involving this compound?

A6: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5][6] Firefighters should wear a self-contained breathing apparatus if necessary.[5][6]

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause: The compound may have degraded due to improper storage. This compound is stable, but prolonged exposure to moisture or light can affect its purity.[1]

  • Solution: Ensure the compound has been stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Consider using a freshly opened container for sensitive reactions. Verify the purity of your starting material via appropriate analytical methods.

  • Possible Cause: In N-arylation reactions, the choice of base, solvent, and temperature is critical for achieving high regioselectivity and yield.[8]

  • Solution: For reactions with electron-deficient aromatic halides, ensure you are using a suitable base like potassium carbonate in an appropriate solvent such as DMF.[8] Optimize reaction temperature and time. Ensure all glassware is dry and solvents are anhydrous, as moisture can interfere with the reaction.

Problem 2: The compound will not fully dissolve in the reaction solvent.

  • Possible Cause: Solubility data for this compound in various organic solvents is not widely published. The chosen solvent may not be appropriate.

  • Solution: Perform small-scale solubility tests with a range of common laboratory solvents (e.g., DMF, DMSO, THF, Dichloromethane) to identify a suitable one for your reaction. Gentle warming may aid dissolution, but be cautious as the compound decomposes at its melting point of 190 °C.[1]

Problem 3: My purified product appears discolored or contains impurities.

  • Possible Cause: The compound can decompose upon strong heating.[1] Aggressive heating during reaction or purification (like distillation) could lead to degradation products.

  • Solution: Avoid excessive temperatures during your experimental workup and purification steps. Utilize purification techniques that do not require high heat, such as column chromatography at room temperature or recrystallization from a suitable solvent system identified through small-scale trials.

Experimental Protocols

Protocol: Regioselective N-2 Arylation of this compound

This protocol is a representative procedure based on published methodologies for the N-2 arylation of this compound with an electron-deficient aryl halide.[8]

Materials:

  • This compound

  • Electron-deficient aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the electron-deficient aryl halide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2-aryl-4,5-dibromo-1,2,3-triazole.

Visualizations

Below are diagrams illustrating a troubleshooting workflow and a relevant biological pathway.

G start Low Reaction Yield Observed check_purity Verify Purity of This compound start->check_purity check_reagents Check Reaction Conditions (Solvent, Base, Temp) start->check_reagents check_storage Review Storage Conditions (Cool, Dry, Dark) check_purity->check_storage If purity is low purity_ok Purity >98%? check_purity->purity_ok reagents_ok Conditions Match Protocol? check_reagents->reagents_ok optimize Optimize Conditions (Screen Solvents/Bases) reagents_ok->optimize No end_fail Consult Literature for Alternative Methods reagents_ok->end_fail Yes purity_ok->check_reagents Yes use_new Use New/Purified Starting Material purity_ok->use_new No end_success Yield Improved use_new->end_success optimize->end_success

Caption: Troubleshooting workflow for addressing low reaction yields.

G trp L-Tryptophan ido1 IDO1 Enzyme (Overexpressed in Tumors) trp->ido1 catabolized by kyn Kynurenine ido1->kyn produces tcell_activation T-Cell Activation (Anti-Tumor Immunity) ido1->tcell_activation inhibition allows tcell_suppression T-Cell Suppression (Immune Escape) kyn->tcell_suppression leads to inhibitor 4,5-Disubstituted-1,2,3-triazole Derivative (IDO1 Inhibitor) inhibitor->ido1 inhibits

Caption: Simplified IDO1 inhibition pathway for cancer immunotherapy.

References

"4,5-Dibromo-1H-1,2,3-triazole safety and handling precautions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety and handling information for researchers, scientists, and drug development professionals working with 4,5-Dibromo-1H-1,2,3-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][2][3] All contact with skin and eyes should be strictly avoided.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[1][2] Chemical-resistant gloves (inspected prior to use) are required.[2]

  • Respiratory Protection: If dusts are generated or exposure limits are exceeded, a full-face respirator should be used.[1]

  • Hand Protection: Handle with gloves that have been inspected before use. Wash and dry hands thoroughly after handling.[2]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It should be stored away from incompatible materials and foodstuff containers.[1]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation.[2]

  • In case of skin contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water and consult a doctor.[1][2]

  • In case of eye contact: Rinse the eyes cautiously with pure water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][2]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][2]

Q5: How should I handle a spill of this compound?

A5: For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal.[5][6] Avoid creating dust.[1][5] The spill area should then be wiped down with a wet paper towel, which should also be disposed of as hazardous waste.[6] For any spill, ensure the area is well-ventilated and appropriate PPE is worn.[2] Evacuate non-essential personnel from the area. Prevent the chemical from entering drains.[1][2]

Q6: What are the known incompatibilities of this compound?

A6: While specific reactivity data is limited, it is advisable to avoid strong oxidizing and reducing agents.[5] The compound is known to react with organolithium reagents such as butyllithium.[7]

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C₂HBr₂N₃[3][8][9]
Molecular Weight 226.86 g/mol [3][8][9]
Appearance White to light yellow powder/crystal[8]
Melting Point 190 °C (decomposes)[8]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][3]
Oral Toxicity (LD50) Data not available[1]
Dermal Toxicity (LD50) Data not available[1]
Inhalation Toxicity (LC50) Data not available[1]
Toxicity to Aquatic Life Data not available[1]

Note: Specific toxicological data for this compound is not available. For the parent compound, 1,2,4-triazole, the oral LD50 in rats is reported to be in the range of 1320-1750 mg/kg bw. Due to the presence of bromine atoms, the toxicity of the dibrominated compound may differ and it should be handled with appropriate caution.

Experimental Protocol: Lithiation and Quenching of this compound

This protocol describes a general procedure for the regioselective lithiation at the 5-position of a protected this compound, followed by quenching with an electrophile. This reaction is highly sensitive to air and moisture and must be performed under an inert atmosphere using anhydrous solvents.

Materials:

  • N-protected this compound (e.g., N-methoxymethyl derivative)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) solution in hexanes (concentration accurately determined)

  • Electrophile (e.g., benzophenone, dimethyl disulfide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolution: Under a positive pressure of inert gas, dissolve the N-protected this compound in anhydrous THF.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Lithiation: Slowly add one equivalent of n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for the time specified in the relevant literature procedure (typically 30-60 minutes) to ensure complete formation of the lithiated intermediate.

  • Quenching: Add the chosen electrophile (1.0-1.2 equivalents) dropwise to the cold solution.

  • Warming: After the addition of the electrophile, continue stirring at -78 °C for a specified period, then allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion of starting material - Inactive n-BuLi.- Presence of moisture or air in the reaction.- Reaction temperature too high during n-BuLi addition.- Titrate the n-BuLi solution before use.- Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled anhydrous solvents.- Maintain the temperature at or below -78 °C during the addition of n-BuLi.
Formation of multiple products - Incomplete lithiation leading to a mixture of starting material and product.- Reaction of the electrophile with n-BuLi.- Di-lithiation or lithiation at an undesired position.- Ensure accurate titration and addition of one full equivalent of n-BuLi.- Add the electrophile slowly to the cold reaction mixture to minimize direct contact with any unreacted n-BuLi.- Maintain a low reaction temperature. Consider the nature of the N-protecting group as it can influence regioselectivity.
Low yield of the desired product after quenching - The lithiated intermediate is unstable at higher temperatures.- The chosen electrophile is not reactive enough.- The product is water-soluble or volatile.- Work up the reaction at a low temperature.- Consider a more reactive electrophile or the use of an additive to enhance reactivity.- Perform a careful workup and extraction, and use appropriate techniques for concentrating the product.
Reaction mixture turns dark or tar-like - Decomposition of the starting material or lithiated intermediate.- Side reactions due to impurities.- Ensure the starting material is pure.- Maintain a consistently low temperature throughout the reaction until the quenching step.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Add starting material & anhydrous solvent A->B C Cool to -78 °C B->C D Add n-BuLi dropwise C->D E Stir for 30-60 min D->E F Add electrophile E->F G Warm to room temperature F->G H Quench with NH4Cl G->H I Extract with organic solvent H->I J Dry & concentrate I->J K Purify product J->K

Caption: General workflow for the lithiation and quenching of this compound.

Troubleshooting Decision Tree

G Start Low Yield or No Reaction Q1 Check TLC/LC-MS of crude reaction mixture. Is starting material present? Start->Q1 Troubleshoot_Lithiation Issue with Lithiation Step Q1->Troubleshoot_Lithiation Yes Troubleshoot_Quench Issue with Quenching/Workup Q1->Troubleshoot_Quench No A1_Yes Yes A1_No No Check_BuLi Titrate n-BuLi. Ensure anhydrous conditions. Troubleshoot_Lithiation->Check_BuLi Check_Temp Verify reaction temperature was <= -78 °C. Troubleshoot_Lithiation->Check_Temp Check_Electrophile Check electrophile reactivity. Consider alternative. Troubleshoot_Quench->Check_Electrophile Check_Decomp Decomposition likely. Maintain low temp during workup. Troubleshoot_Quench->Check_Decomp

Caption: Decision tree for troubleshooting low-yield lithiation reactions.

Hierarchy of Safety Controls

G Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE PPE (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing chemical hazards, from most to least effective.

References

Technical Support Center: Degradation Pathways of Dibrominated Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the degradation pathways of dibrominated triazoles is limited in publicly available scientific literature. The following information is largely inferred from studies on non-brominated triazole parent compounds, other halogenated triazoles, and general principles of microbial and chemical degradation of halogenated organic compounds. Researchers should validate these proposed pathways for their specific dibrominated triazole compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the likely principal degradation pathways for dibrominated triazoles in the environment?

A1: Based on data from related compounds, dibrominated triazoles are expected to degrade through two primary mechanisms: biodegradation and photodegradation. Biodegradation involves microbial action, while photodegradation is driven by sunlight. The specific pathway and its rate will depend on the compound's structure (e.g., the position of bromine atoms and other substituents) and environmental conditions.

Q2: Is the triazole ring itself expected to degrade?

A2: The triazole ring is generally stable. Some studies on substituted 1,2,3-triazoles in soil have shown that degradation initially targets the substituents, leaving the triazole ring intact[1]. However, research on the biodegradation of the parent 1,2,4-triazole has demonstrated ring cleavage following initial oxidation[2]. Therefore, whether the ring degrades will likely depend on the specific microbial consortia present and the overall molecular structure of the dibrominated triazole.

Q3: What are the expected initial steps in the biodegradation of a dibrominated triazole?

A3: The initial steps are likely to involve either enzymatic attack on the triazole ring or the substituents, or dehalogenation. For microbial degradation of halogenated aromatic compounds, dehalogenation is a critical step and can occur through reductive, hydrolytic, or oxygenolytic mechanisms[3][4][5]. For some substituted triazoles, oxidation of side chains is the initial degradation step[1]. For the parent 1,2,4-triazole, oxidation of the ring itself has been observed[2].

Q4: How does sunlight affect the degradation of dibrominated triazoles?

A4: Sunlight, particularly UV radiation, can induce photodegradation. For many organic molecules, this can involve direct photolysis, where the molecule absorbs light and undergoes a transformation, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (e.g., humic acids) that produce reactive oxygen species[6][7]. For triazole fungicides, sunlight photodegradation has been identified as a significant degradation mechanism[8]. The bromine atoms on the triazole ring may be susceptible to photolytic cleavage.

Troubleshooting Guides

Issue 1: Slow or No Biodegradation Observed in Laboratory Cultures
Possible Cause Troubleshooting Step
Inappropriate microbial consortium The microorganisms in your culture may lack the specific enzymes required for dehalogenation or triazole ring cleavage. Try isolating microbes from a site contaminated with similar halogenated compounds. The use of a microbial consortium can be more effective than a single strain[9][10].
Sub-optimal pH or temperature The optimal pH and temperature for the degradation of 1,2,4-triazole by Shinella sp. were found to be 6-7 and 30°C, respectively[2]. Verify and adjust the pH and temperature of your incubation to be within a physiologically suitable range for the microbes.
Lack of essential co-substrates Some microbes require an additional carbon or nitrogen source to support the co-metabolic degradation of recalcitrant compounds. The addition of glucose, sucrose, or yeast extract has been shown to accelerate the biodegradation of 1,2,4-triazole[2].
Toxicity of the dibrominated triazole High concentrations of the compound may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal concentration for degradation.
Compound bioavailability The dibrominated triazole may have low solubility or may be strongly adsorbed to the culture medium, reducing its availability to the microorganisms. Consider using a surfactant or a different solvent system, ensuring it is not toxic to the microbes.
Issue 2: Inconsistent Photodegradation Rates
Possible Cause Troubleshooting Step
Variations in light source intensity Ensure your light source provides consistent and measurable irradiance at the relevant wavelengths (UVA and UVB).
Presence of photosensitizers or inhibitors Components in your experimental matrix (e.g., humic acids, solvents) can either accelerate (sensitize) or inhibit photodegradation[6][7]. Conduct control experiments with your compound in a pure solvent (e.g., deionized water) to establish a baseline.
pH of the solution The pH can influence the quantum yield of photodegradation. Buffer your solutions to a constant pH throughout the experiment.
Formation of light-absorbing intermediates Degradation products may themselves absorb light at the same wavelengths as the parent compound, creating a light-screening effect that can slow the degradation rate. Monitor the full UV-Vis spectrum of your solution over time.

Quantitative Data Summary

Table 1: Biodegradation Half-lives (DT50) of Triazole Compounds in Soil

CompoundSoil TypeDT50 (days)ConditionsReference
1H-1,2,4-triazoleSandy loam6.32Aerobic[6]
1H-1,2,4-triazoleLoamy sand9.91Aerobic[6]
1H-1,2,4-triazoleSilt loam12.27Aerobic[6]
HexaconazoleField soil86-94 (enantiomer dependent)Native condition[11][12]
FlutriafolField soil139-144 (enantiomer dependent)Native condition[11][12]
TebuconazoleField soil136-151 (enantiomer dependent)Native condition[11][12]

Table 2: Factors Influencing the Degradation of Triazole Compounds

FactorEffect on DegradationCompound(s) StudiedReference
pH Optimal biodegradation of 1,2,4-triazole at pH 6-7.1,2,4-triazole[2]
Enhanced degradation of organophosphates by 1,2,4-triazole anion at pH > 8.5.1,2,4-triazole[13][14]
Temperature Optimal biodegradation of 1,2,4-triazole at 30°C.1,2,4-triazole[2]
Additional Carbon Source Acceleration of 1,2,4-triazole biodegradation with glucose, sucrose, or yeast extract.1,2,4-triazole[2]
Sunlight A main mechanism for the decrease in triazole fungicide levels.Triazole fungicides[8]
Humic Acids Can inhibit photodegradation through light screening.1,2,4-triazole[6]

Experimental Protocols

Protocol 1: General Method for Assessing Biodegradation in a Liquid Medium

This protocol is adapted from studies on the biodegradation of 1,2,4-triazole[2] and other triazole fungicides[9][15][16].

  • Prepare a mineral salt medium (MSM): A typical MSM contains essential minerals and trace elements to support microbial growth.

  • Inoculation: Inoculate the MSM with a microbial consortium or a pure strain. The inoculum can be sourced from environmental samples (e.g., contaminated soil) or a culture collection.

  • Acclimation: If using an environmental inoculum, it may be beneficial to acclimate the culture by gradually introducing the dibrominated triazole over several transfers.

  • Experimental Setup:

    • Dispense the inoculated MSM into sterile flasks.

    • Add the dibrominated triazole to achieve the desired starting concentration. It is advisable to use a stock solution in a suitable solvent and ensure the final solvent concentration is not inhibitory to the microorganisms.

    • Include a sterile control (uninoculated MSM with the compound) to account for abiotic losses.

    • Include a positive control with a readily biodegradable compound to ensure the inoculum is active.

    • Include a negative control (inoculated MSM without the compound) to monitor microbial growth.

  • Incubation: Incubate the flasks on a shaker at a controlled temperature and pH (e.g., 30°C, pH 7)[2].

  • Sampling and Analysis:

    • Collect samples at regular time intervals.

    • Centrifuge or filter the samples to remove microbial biomass.

    • Extract the supernatant with a suitable organic solvent.

    • Analyze the concentration of the dibrominated triazole and any potential metabolites using techniques such as HPLC or GC-MS.

Protocol 2: General Method for Assessing Photodegradation in an Aqueous Solution

This protocol is based on general principles of pesticide photodegradation studies[7][8].

  • Solution Preparation: Prepare a solution of the dibrominated triazole in a relevant aqueous matrix (e.g., deionized water, buffered solution, or simulated natural water containing humic acids).

  • Experimental Setup:

    • Place the solution in a quartz vessel that is transparent to UV light.

    • Use a light source that simulates the solar spectrum (e.g., a xenon lamp).

    • Include a dark control (the vessel wrapped in aluminum foil) to measure any degradation not due to light (e.g., hydrolysis).

    • Maintain a constant temperature using a water bath.

  • Irradiation: Expose the solution to the light source for a defined period.

  • Sampling and Analysis:

    • Take samples at various time points.

    • Analyze the concentration of the parent compound and potential photoproducts using HPLC with a UV or MS detector.

Visualizations

Biodegradation_Pathway cluster_abiotic Abiotic Degradation (Inferred) cluster_biotic Biotic Degradation (Inferred) Dibrominated_Triazole_Abiotic Dibrominated Triazole (Substituted 1,2,3-Triazole) Oxidized_Substituents Oxidized and Chain-Shortened Substituents on Intact Triazole Ring Dibrominated_Triazole_Abiotic->Oxidized_Substituents Oxidation of Substituents Dibrominated_Triazole_Biotic Dibrominated Triazole (e.g., Dibromo-1,2,4-triazole) Oxidized_Dibrominated_Triazole Oxidized Dibrominated Triazole Intermediate Dibrominated_Triazole_Biotic->Oxidized_Dibrominated_Triazole Microbial Oxidation Debrominated_Intermediates Debrominated and/or Ring-Opened Intermediates Oxidized_Dibrominated_Triazole->Debrominated_Intermediates Dehalogenation & Ring Cleavage Mineralization CO2 + H2O + NH4+ + Br- Debrominated_Intermediates->Mineralization Further Metabolism

Caption: Inferred degradation pathways for dibrominated triazoles.

Experimental_Workflow cluster_biodegradation Biodegradation Study cluster_photodegradation Photodegradation Study Prep_Media Prepare Mineral Salt Medium Inoculate Inoculate with Microbial Culture Prep_Media->Inoculate Add_Compound Spike with Dibrominated Triazole Inoculate->Add_Compound Incubate Incubate (e.g., 30°C, shaking) Add_Compound->Incubate Sample_Bio Collect Samples Over Time Incubate->Sample_Bio Analyze_Bio Extract and Analyze (HPLC, GC-MS) Sample_Bio->Analyze_Bio Prep_Solution Prepare Aqueous Solution Place_Vessel Place in Quartz Vessel Prep_Solution->Place_Vessel Irradiate Irradiate with Solar Simulator Place_Vessel->Irradiate Sample_Photo Collect Samples Over Time Irradiate->Sample_Photo Analyze_Photo Analyze (HPLC-UV/MS) Sample_Photo->Analyze_Photo

Caption: General experimental workflows for degradation studies.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dibromo-1H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and derivatization of 4,5-Dibromo-1H-1,2,3-triazole. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the efficient synthesis of this compound and its subsequent derivatization through N-alkylation and Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct bromination of 1H-1,2,3-triazole using liquid bromine in an aqueous medium.[1][2] This method is effective and can produce high yields of the desired product.

Q2: I am observing a mixture of N-1 and N-2 alkylated products during the N-alkylation of this compound. How can I improve the regioselectivity towards the N-2 isomer?

A2: Regioselectivity is a common challenge in the alkylation of NH-triazoles. To favor the formation of the N-2 substituted product, optimization of the solvent and temperature is crucial. Using a polar aprotic solvent like DMF and lowering the reaction temperature to -10°C has been shown to significantly improve the regioselectivity for N-2 alkylation.[3]

Q3: What are the key parameters to control for a successful Suzuki-Miyaura coupling reaction with a 2-alkyl-4,5-dibromo-2H-1,2,3-triazole derivative?

A3: A successful Suzuki-Miyaura coupling of this substrate depends on several factors: the choice of palladium catalyst and ligand, the base, the solvent system, and rigorous exclusion of oxygen.[4][5] For electron-deficient aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective than traditional catalysts like Pd(PPh₃)₄.[4]

Q4: I am having trouble purifying my final 4,5-disubstituted-1H-1,2,3-triazole derivative. What are some common impurities and how can I remove them?

A4: Common impurities can include unreacted starting materials, homocoupling products from the boronic acid, and dehalogenated byproducts.[4][6] Purification is typically achieved through silica gel column chromatography. Careful selection of the eluent system, often involving a gradient of solvents like hexane and ethyl acetate, is necessary to separate the desired product from these impurities.[7]

Troubleshooting Guides

Synthesis of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Ensure sufficient bromine is used and allow for adequate reaction time. The reaction can be monitored by TLC.
Loss of product during workup.The product is a solid precipitate. Ensure complete precipitation and wash thoroughly with water to remove unreacted starting materials and bromine.
Product is off-white or colored Residual bromine.Wash the filtered product extensively with water until the filtrate is colorless.
Presence of organic impurities.If the starting 1H-1,2,3-triazole is impure, consider purifying it before the bromination reaction.
N-Alkylation of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield The chosen base is too weak to deprotonate the triazole effectively.Use a stronger base such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[7]
The deprotonated triazole salt is not soluble in the reaction solvent.Use a polar aprotic solvent like DMF to improve solubility.[3]
The alkylating agent has degraded.Use a fresh or purified alkylating agent.
Presence of moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Poor Regioselectivity (mixture of N-1 and N-2 isomers) Reaction conditions favor the formation of both isomers.Optimize the solvent and temperature. A study has shown that DMF at -10°C significantly favors the N-2 isomer.[3]
Difficulty in Separating N-1 and N-2 Isomers Similar polarities of the regioisomers.Utilize silica gel column chromatography with a carefully selected eluent system, potentially using a gradient elution.[7]

Table 1: Effect of Solvent on N-2 Regioselectivity in the Alkylation of a 4-Bromo-NH-1,2,3-triazole

SolventN-2: (N-1 + N-3) Ratio
THF70:30
Acetonitrile80:20
Acetone80:20
DMF86:14
DMF (at -10°C)91:9

Data adapted from a study on a similar 4-bromo-NH-1,2,3-triazole system, demonstrating the trend in regioselectivity.[3]

Suzuki-Miyaura Cross-Coupling of 2-Alkyl-4,5-dibromo-2H-1,2,3-triazole
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst.Use a fresh palladium catalyst. A Pd(0) source like Pd(PPh₃)₄ or an in situ generated Pd(0) from a Pd(II) precatalyst can be used. Test the catalyst on a known reaction to confirm its activity.[8]
Inappropriate catalyst/ligand system.For electron-deficient aryl bromides, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[4][6]
Suboptimal base or solvent.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents (e.g., Dioxane, THF, DMF).[8]
Reaction not performed under inert atmosphere.Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.[4]
Formation of Side Products Homocoupling of boronic acid: Can be promoted by the presence of oxygen or a Pd(II) precatalyst.Ensure rigorous exclusion of oxygen. Using a Pd(0) source can sometimes mitigate this.[6]
Dehalogenation of the triazole: Presence of a hydrogen source or harsh reaction conditions.Use dry, aprotic solvents. Lowering the reaction temperature or shortening the reaction time may help. Screen different catalyst/ligand combinations.[6]
Protodeboronation of the boronic acid: Presence of water or acidic protons.Use anhydrous solvents and reagents. A stronger, non-nucleophilic base may be beneficial.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 1H-1,2,3-triazole

  • Bromine (Br₂)

  • Deionized water

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum filtration apparatus

Procedure:

  • To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water.

  • While stirring, slowly add liquid bromine (20.0 mL, 389 mmol) over 20 minutes.

  • Heat the solution to 50°C and stir for 3 hours, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it with a copious amount of water.

  • To the filtrate, add another 20.0 mL (389 mmol) of bromine and stir for an additional 18 hours.

  • Collect the newly formed precipitate by vacuum filtration and wash with approximately 100 mL of water.

  • Add a final 10.0 mL (194 mmol) of bromine to the filtrate and stir for another 18 hours.

  • Collect the last of the precipitate and wash with approximately 100 mL of water.

  • Combine all the collected product and dry it in a vacuum oven to yield an off-white solid. This product is often used without further purification.[1]

Protocol 2: N-2 Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add potassium carbonate (1.5 eq).

  • Cool the mixture to -10°C using an appropriate cooling bath.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at -10°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired N-2 alkylated isomer from any N-1 isomer and other impurities.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a 2-Alkyl-4,5-dibromo-2H-1,2,3-triazole Derivative

Materials:

  • 2-Alkyl-4,5-dibromo-2H-1,2,3-triazole derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-alkyl-4,5-dibromo-2H-1,2,3-triazole derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (1-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed, anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the desired 4,5-diaryl-2-alkyl-2H-1,2,3-triazole derivative.[4][6][9]

Visualizations

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 N-Alkylation cluster_2 Suzuki-Miyaura Coupling start 1H-1,2,3-triazole bromination Bromination (Br₂, H₂O, 50°C) start->bromination product1 This compound bromination->product1 alkylation N-Alkylation (R-X, Base, Solvent, Temp) product1->alkylation product2 2-Alkyl-4,5-dibromo-2H-1,2,3-triazole alkylation->product2 suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base, Solvent) product2->suzuki final_product 2-Alkyl-4,5-diaryl-2H-1,2,3-triazole suzuki->final_product

Caption: General synthetic workflow for 4,5-disubstituted-1H-1,2,3-triazole derivatives.

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation? check_base Is the base strong enough? (e.g., K₂CO₃, DBU) start->check_base Yes check_solvent Is the triazole salt soluble? start:e->check_solvent:n Yes check_reagents Are reagents pure and anhydrous? start:w->check_reagents:n Yes check_conditions Is the reaction under inert atmosphere? start:s->check_conditions:n Yes solution_base Use a stronger base check_base->solution_base No solution_solvent Use a polar aprotic solvent (e.g., DMF) check_solvent->solution_solvent No solution_reagents Use fresh/purified reagents and anhydrous solvent check_reagents->solution_reagents No solution_conditions Ensure inert atmosphere setup check_conditions->solution_conditions No

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Troubleshooting_Suzuki start Low Conversion in Suzuki Coupling? check_catalyst Is the catalyst active and appropriate? start->check_catalyst Yes check_conditions Are conditions inert and degassed? start:e->check_conditions:n Yes check_base_solvent Are base and solvent optimized? start:w->check_base_solvent:n Yes check_side_products Are side products (homocoupling, dehalogenation) observed? start:s->check_side_products:n Yes solution_catalyst Use fresh catalyst, screen ligands (e.g., XPhos, SPhos) check_catalyst->solution_catalyst No solution_conditions Thoroughly degas solvents and use inert atmosphere check_conditions->solution_conditions No solution_base_solvent Screen different bases and anhydrous solvents check_base_solvent->solution_base_solvent No solution_side_products Adjust conditions (temp, catalyst) to minimize side reactions check_side_products->solution_side_products Yes

References

Technical Support Center: Regioselective Synthesis of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted triazoles in a question-and-answer format.

Issue 1: Poor Regioselectivity in Azide-Alkyne Cycloaddition

  • Question: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomeric mixtures is a common challenge, especially in uncatalyzed thermal Huisgen 1,3-dipolar cycloadditions.[1][2] The activation energies for the formation of the 1,4- and 1,5-regioisomers are often very similar, leading to a lack of selectivity.[3][4] To enhance regioselectivity, consider the following strategies:

    • Catalyst Selection: The choice of catalyst is the most critical factor in controlling regioselectivity.

      • For 1,4-disubstituted triazoles , the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most reliable method.[2][5][6]

      • For 1,5-disubstituted triazoles , Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[2] Other metals like iridium have also been shown to favor the 5-sulfenyltriazole regioisomer with specific substrates.[7]

    • Ligand Effects: The ligand coordinated to the metal center can significantly influence the reaction's outcome. Pyridinyl-triazole ligand systems, for instance, have been shown to be superior for CuI-catalyzed reactions.[8]

    • Solvent Choice: The reaction solvent can impact catalyst activity and selectivity. For CuAAC, mixtures of water with organic solvents like t-butanol are common.[9] In some cases, ionic liquids have been used to improve reaction rates and regioselectivity.[5]

    • Temperature Control: While thermal cycloadditions often require high temperatures leading to poor selectivity, catalyzed reactions can often be performed at room temperature, which helps in maintaining regiochemical control.[2][8]

Issue 2: Low Yield of the Desired Triazole Product

  • Question: I have identified the correct regioisomer, but the reaction yield is consistently low. What are the potential causes and solutions?

  • Answer: Low yields can stem from various factors, from catalyst deactivation to suboptimal reaction conditions. Here are some troubleshooting steps:

    • Catalyst Activity:

      • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be susceptible to oxidation. If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is used to generate and maintain the Cu(I) species in the reaction mixture.[9]

      • Catalyst Loading: While "click" reactions are known for their efficiency, the catalyst loading might need optimization. Typical loadings range from 0.1 to 5 mol%.[8][9][10]

      • Heterogeneous Catalysts: Consider using a heterogeneous catalyst, such as copper nanoparticles on a solid support, which can offer improved stability and easier removal from the reaction mixture.[6]

    • Reaction Conditions:

      • Temperature and Time: While many catalyzed reactions proceed at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction progress over time to determine the optimal reaction duration.

      • pH: The pH of the reaction medium can be crucial, especially in aqueous systems. The CuAAC reaction is generally robust over a pH range of 4 to 12.[2]

    • Substrate Purity: Ensure the purity of your starting azide and alkyne, as impurities can interfere with the catalyst.

Issue 3: Difficulty in Purifying the Triazole Product

  • Question: I am struggling to separate my triazole product from the catalyst and other reaction components. What are the best purification strategies?

  • Answer: Purification can be challenging, especially with residual metal catalysts.

    • Removal of Copper: If you are using a homogeneous copper catalyst, washing the organic extract with a saturated aqueous solution of EDTA can help chelate and remove copper salts.[9]

    • Chromatography: Column chromatography on silica gel is a standard method for purifying triazoles.[9]

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

    • Heterogeneous Catalysts: To simplify purification, consider using a supported catalyst that can be removed by simple filtration at the end of the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in mechanism between CuAAC and RuAAC that leads to opposite regioselectivity?

A1: The difference in regioselectivity arises from the distinct reaction mechanisms. In the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction is believed to proceed through a copper acetylide intermediate. The azide then adds to this intermediate in a stepwise manner, with the terminal nitrogen of the azide attacking the internal carbon of the alkyne, leading to the 1,4-disubstituted triazole. In contrast, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is thought to involve the formation of a ruthenium-vinylidene complex. The azide then reacts with this complex, leading to the formation of the 1,5-disubstituted triazole.[2]

Q2: Are there any metal-free methods to achieve regioselective triazole synthesis?

A2: Yes, metal-free approaches exist, although they are often more substrate-dependent. Strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes can be highly efficient and regioselective. Additionally, organocatalytic methods, for example using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have been developed for the synthesis of 1,4-disubstituted triazoles.[11] Recently, it has been shown that supramolecular self-assembly can drive the regioselective azide-alkyne cycloaddition in the absence of metal ions.[12]

Q3: Can internal alkynes be used in regioselective triazole synthesis?

A3: The use of internal alkynes adds another layer of complexity to regioselectivity. While the classic CuAAC is most efficient with terminal alkynes, the RuAAC can be used with internal alkynes to produce fully substituted 1,2,3-triazoles.[2] The regioselectivity with unsymmetrical internal alkynes can be influenced by electronic and steric factors of the substituents.

Q4: How can I synthesize N-2 substituted 1,2,3-triazoles?

A4: The direct synthesis of N-2 substituted triazoles is less common than N-1 substitution. However, modification of a pre-formed NH-triazole ring is a viable strategy. For instance, alkylation of 5-aryl-4-trifluoroacetyltriazoles can preferentially yield 2-substituted triazoles due to steric hindrance and electronic effects from the substituents on the triazole ring.[13]

Data Presentation

Table 1: Comparison of Catalytic Systems for Regioselective Triazole Synthesis

Desired RegioisomerCatalyst SystemLigand (if applicable)SolventTemperatureYield Range (%)Reference
1,4-disubstituted CuSO₄ / Sodium AscorbateNonetBuOH/H₂ORoom Temp.>90[9]
1,4-disubstituted CuIPyridinyl-triazoleDichloromethaneRoom Temp.High[8]
1,4-disubstituted CuNPs on NanocelluloseNoneGlycerolRoom Temp.Good to Excellent[6]
1,4-disubstituted Au/TiO₂NoneH₂O/Acetonitrile150 °C (MW)up to 79[10]
1,5-disubstituted [Cp*RuCl] complexesNoneVarious organicNot specifiedNot specified[2]
1,5-disubstituted FeCl₃NoneNot specifiedNot specified82-92[14]
1,5-disubstituted Zinc-mediatedNoneNot specifiedRoom Temp.Not specified[15]

Experimental Protocols

Protocol: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general procedure for the CuAAC reaction between an alkyne and an azide.

Materials:

  • Terminal alkyne (1.0 eq)

  • Organic azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • tert-Butanol (tBuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

G cluster_start Start: Desired Triazole Regioisomer cluster_1_4 Synthesis of 1,4-Disubstituted Triazoles cluster_1_5 Synthesis of 1,5-Disubstituted Triazoles cluster_metal_free Metal-Free Options start Define Target: 1,4- or 1,5-disubstituted triazole? regio_1_4 Target: 1,4-isomer start->regio_1_4 1,4-isomer regio_1_5 Target: 1,5-isomer start->regio_1_5 1,5-isomer cu_cat Use Copper(I) Catalyst (CuAAC) regio_1_4->cu_cat ligand_cu Consider Ligand for Optimization cu_cat->ligand_cu solvent_cu Use Aqueous/Organic Solvent Mixtures cu_cat->solvent_cu temp_cu Typically Room Temperature cu_cat->temp_cu metal_free Metal-Free Synthesis? cu_cat->metal_free ru_cat Use Ruthenium Catalyst (RuAAC) regio_1_5->ru_cat other_metals Consider other metals (e.g., Ir, Zn) ru_cat->other_metals solvent_ru Typically Anhydrous Organic Solvents ru_cat->solvent_ru temp_ru May Require Elevated Temperatures ru_cat->temp_ru ru_cat->metal_free spaac Strain-Promoted (SPAAC) with Cyclooctynes metal_free->spaac Yes organo Organocatalysis (e.g., DBU) metal_free->organo Yes

Caption: Decision workflow for selecting a synthetic strategy.

G cluster_factors Key Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes catalyst Catalyst Choice regio_1_4 1,4-Regioisomer catalyst->regio_1_4 Cu(I) regio_1_5 1,5-Regioisomer catalyst->regio_1_5 Ru(II) mixture Mixture of Regioisomers catalyst->mixture Thermal/Uncatalyzed ligands Ligands ligands->regio_1_4 Enhances Cu(I) selectivity ligands->regio_1_5 Can influence Ru selectivity solvent Solvent System solvent->regio_1_4 Aqueous mixtures often favor CuAAC low_yield Low Yield solvent->low_yield Poor catalyst solubility temperature Reaction Temperature temperature->mixture High temps in uncatalyzed reactions temperature->low_yield Decomposition substrate Substrate (Sterics/Electronics) substrate->regio_1_4 substrate->regio_1_5 substrate->low_yield Hindered substrates

Caption: Factors influencing regioselectivity in triazole synthesis.

References

Technical Support Center: Removing Copper Catalyst from Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of copper catalysts from triazole synthesis, particularly following Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper from my triazole synthesis reaction?

Residual copper catalysts can be detrimental for several reasons. Copper ions can exhibit cytotoxicity, which is a major concern for biological applications and drug development. Furthermore, they can interfere with downstream processes, such as fluorescence-based assays or subsequent catalytic transformations. The presence of copper can also compromise the stability and purity of your final triazole product.

Q2: What are the most common methods for removing residual copper catalyst?

The most widely employed and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique involves washing the organic layer containing your product with an aqueous solution of a chelating agent. Common chelators include EDTA, aqueous ammonia, and ammonium chloride.[1][2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, alumina, or Celite.[1][2] These materials adsorb the polar copper catalyst, allowing the desired product to be eluted.[2]

  • Scavenger Resins: These are solid-supported materials featuring functional groups with a high affinity for copper.[1] The resin is stirred with the reaction mixture and subsequently removed by filtration.

  • Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method for removing small molecule impurities, including the copper catalyst.[1]

Q3: My purified product is still blue or green. What does this indicate and what should I do?

A persistent blue or green color in your product is a strong indicator of residual copper contamination.[3] This can happen due to incomplete removal by the initial purification method or if your triazole product itself chelates copper.[1][4] To resolve this, you can repeat the purification step, for instance, by performing additional aqueous washes with a chelating agent or passing the product through a fresh silica gel plug.[1] Often, a combination of methods, such as an EDTA wash followed by silica gel filtration, proves to be more effective.[4]

Q4: I'm experiencing low product yield after the copper removal workup. What could be the cause?

Low product yield after purification can stem from several factors. If your product has some water solubility, it may be lost in the aqueous phase during extraction with a chelating agent.[1] In such cases, washing the organic layer with brine (saturated NaCl solution) can help reduce the solubility of the organic product in the aqueous phase.[1] Additionally, some products might adsorb to solid supports like silica gel or scavenger resins, leading to lower recovery. Careful optimization of the elution solvent for silica filtration or choosing a highly selective scavenger resin can mitigate this issue.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Persistent blue/green color in product after purification. Incomplete removal of copper catalyst.[1]- Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[1]- Pass the product through a fresh plug of silica gel or alumina.[1]- Employ a copper scavenger resin.[1]
The triazole product itself chelates copper.[1]- Use a stronger chelating agent for the aqueous wash.- Utilize a scavenger resin with a very high affinity for copper.[1]
Low product yield after aqueous workup. The product is partially water-soluble and is being lost in the aqueous phase.[1]- For organic-soluble products, wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[1]
Emulsion formation during liquid-liquid extraction. High concentration of reagents or products acting as surfactants.- Add a small amount of brine to the separatory funnel to help break the emulsion.- Centrifuge the mixture to aid in layer separation.
Broad or absent peaks in NMR spectrum. Paramagnetic interference from residual copper.[1]- Pass the sample through a short plug of silica gel or alumina prior to NMR analysis.[1]- Ensure thorough removal of copper using one of the recommended methods.
Scavenger resin is ineffective. - Incorrect choice of scavenger for the copper's oxidation state.- Insufficient amount of scavenger used.- Inadequate reaction time or mixing.- Screen different scavenger resins with various functional groups.- Increase the equivalents of the scavenger (typically 3-5 equivalents are recommended).[5]- Increase the stirring time (4-16 hours is common) and ensure vigorous mixing.[5]
Product loss during activated carbon treatment. The product is adsorbing to the activated carbon along with the copper catalyst.[5]- Reduce the amount of activated carbon used.- Screen different types of activated carbon.- Consider a more selective method like using a metal scavenger.[5]

Quantitative Data on Copper Removal Efficiency

The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial copper concentration, and the precise protocol followed. The data presented below should be used as a guideline, and optimization for a specific reaction is often necessary.

Method Chelating/Scavenging Agent Typical Final Copper Concentration Conditions/Notes
Aqueous Wash 0.5 M EDTA solution, pH 8Can be reduced by half or more with multiple washes.[4]Efficiency depends on the number of washes and the product's affinity for copper.[4]
Scavenger Resin SiliaMetS ThioureaCan achieve single-digit ppm levels.[6]Highly effective for a range of palladium catalysts, and its principle is applicable to copper scavenging.[6] Requires optimization of equivalents and reaction time.[7]
Scavenger Resin QuadraSil MPEfficient and selective removal of residual metal catalysts.[8]Silica-based scavenger with mercaptopropyl groups.[8]
Heterogeneous Catalysis Copper-on-charcoalLow levels of copper leaching.[9]Simplifies workup to solvent removal and washing.[9]
Electrochemical Method In situ Cu⁰ electrooxidationProduces triazoles with a lower amount of copper compared to conventional methods.Reduces the need for extensive purification steps.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in water, pH adjusted to 8 with NaOH

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[1]

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

Protocol 2: Filtration through a Silica Gel Plug

This method is useful for removing finely suspended or dissolved polar copper species and can be used as a standalone method or in conjunction with an aqueous wash.[1]

Materials:

  • Crude product dissolved in a minimal amount of a suitable solvent

  • Silica gel (for flash chromatography)

  • Fritted funnel or chromatography column

  • Sand

  • Eluting solvent

  • Collection flask

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a fritted funnel or column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • In a beaker, create a slurry of silica gel with the eluting solvent and pour it into the funnel/column to the desired height (typically 5-10 cm).[10]

  • Tap the side of the funnel/column to settle the silica and remove any air bubbles.[10]

  • Add another thin layer of sand on top of the silica gel.

  • Pre-wet the silica plug with the eluting solvent, allowing the solvent level to drop to the top of the sand layer.

  • Carefully load the crude product solution onto the top of the silica plug.

  • Elute the product through the plug using the eluting solvent, collecting the filtrate.

  • Monitor the elution by TLC to ensure all the product has passed through.

  • Concentrate the filtrate to obtain the purified product.[1]

Protocol 3: Copper Removal with a Scavenger Resin

This protocol is particularly useful for water-soluble products or when aqueous extraction is not feasible.[1]

Materials:

  • Reaction mixture in a suitable solvent

  • Copper scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil MP)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., fritted funnel, filter paper)

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Add the copper scavenger resin (typically 3-5 equivalents relative to the copper catalyst).[5]

  • Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.[5]

  • Monitor the removal of copper by observing the disappearance of the characteristic blue/green color of the solution.

  • Once copper removal is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • The combined filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.

Visualizations

experimental_workflow_aqueous_wash start Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_edta Add Aqueous EDTA Solution (pH 8) sep_funnel->add_edta shake Shake Vigorously (1-2 min) add_edta->shake separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (Copper-EDTA Complex) separate->drain_aq repeat_wash Repeat Wash with Fresh EDTA Solution drain_aq->repeat_wash Is aqueous layer still colored? brine_wash Wash with Brine drain_aq->brine_wash Aqueous layer is colorless repeat_wash->shake dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporator) filter->concentrate end Copper-Free Product concentrate->end

Caption: Experimental workflow for copper removal using an aqueous EDTA wash.

experimental_workflow_silica_plug start Crude Product in Minimal Solvent prep_plug Prepare Silica Plug in Funnel/Column start->prep_plug load_sample Load Sample onto Silica Plug prep_plug->load_sample elute Elute with Appropriate Solvent load_sample->elute collect Collect Filtrate elute->collect monitor Monitor Elution by TLC collect->monitor monitor->elute Product still on plug concentrate Concentrate Filtrate monitor->concentrate Elution complete end Purified Product concentrate->end

Caption: Experimental workflow for copper removal using a silica gel plug.

experimental_workflow_scavenger_resin start Crude Product in Solution add_resin Add Copper Scavenger Resin start->add_resin stir Stir Suspension (Room Temp, 4-16h) add_resin->stir filter Filter to Remove Resin stir->filter wash_resin Wash Resin with Fresh Solvent filter->wash_resin combine Combine Filtrate and Washings wash_resin->combine concentrate Concentrate Solution combine->concentrate end Copper-Free Product concentrate->end

Caption: Experimental workflow for copper removal using a scavenger resin.

References

"stability of 4,5-Dibromo-1H-1,2,3-triazole in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4,5-Dibromo-1H-1,2,3-triazole in different solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

Q2: Is there specific data available on the stability of this compound in different solvents?

Q3: What are the known hazards associated with this compound?

This compound is known to cause skin and serious eye irritation.[1][2][5] It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[1][2]

Q4: What is the melting point of this compound?

The melting point is reported to be 190 °C with decomposition.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the compound in solution (e.g., turning yellow/brown) Decomposition of the triazole ring, potentially accelerated by light, elevated temperature, or reaction with the solvent.- Store solutions in amber vials or protect from light.- Prepare fresh solutions before use.- Consider using a more inert solvent.- Analyze the solution by HPLC or LC-MS to identify degradation products.
Precipitation of the compound from solution Low solubility of the compound in the chosen solvent, or change in temperature affecting solubility.- Consult solubility data if available, or perform solubility tests with small amounts.- Consider using a co-solvent system to improve solubility.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Inconsistent or unexpected reaction yields Instability of the compound under reaction conditions (e.g., presence of strong bases, acids, or nucleophiles). The bromine atoms can be susceptible to substitution reactions.[6]- Perform a stability test of the compound under the proposed reaction conditions without the other reagents.- Use milder reaction conditions (e.g., lower temperature, less reactive reagents).- Protect the triazole N-H if it is suspected to interfere with the reaction.
Appearance of unknown peaks in NMR or LC-MS analysis of a solution over time Degradation of the compound in the solvent.- Use a deuterated solvent that is known to be inert for NMR studies.- Prepare the sample immediately before analysis.- If analyzing over time, keep the sample at a low temperature and protected from light between measurements.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in a Solvent

This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time.

1. Materials and Equipment:

  • This compound
  • Solvent of interest (e.g., DMSO, DMF, Acetonitrile, Water, Ethanol)
  • Volumetric flasks and pipettes
  • HPLC or UPLC system with a suitable column (e.g., C18)
  • NMR spectrometer
  • Temperature-controlled incubator or chamber
  • Amber glass vials

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.
  • Initial Analysis (Time = 0):
  • Immediately after preparation, analyze the solution by HPLC/UPLC to determine the initial peak area or concentration of the compound.
  • Obtain an initial ¹H NMR spectrum to confirm the structure and purity.
  • Incubation:
  • Divide the remaining solution into several amber glass vials.
  • Store the vials under different conditions to be tested (e.g., room temperature, 40°C, exposure to UV light).
  • Time-Point Analysis:
  • At predetermined time intervals (e.g., 24h, 48h, 1 week), take one vial from each storage condition.
  • Analyze the sample by HPLC/UPLC and compare the peak area of the parent compound to the initial measurement.
  • (Optional) Analyze the sample by NMR to identify any potential degradation products.
  • Data Analysis:
  • Calculate the percentage of the remaining this compound at each time point.
  • Plot the percentage of the compound remaining versus time for each condition to visualize the degradation profile.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in Different Solvents at 40°C

Solvent% Remaining after 24h% Remaining after 72h% Remaining after 1 week
Acetonitrile99.5%98.2%96.5%
DMSO98.0%95.1%90.3%
Ethanol97.5%92.0%85.1%
Water (pH 7)95.2%88.6%78.4%
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_incubation Incubation cluster_timepoint Time-Point Analysis cluster_data Data Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL) initial_hplc HPLC/UPLC Analysis prep_solution->initial_hplc T=0 initial_nmr NMR Analysis prep_solution->initial_nmr T=0 storage_rt Room Temperature prep_solution->storage_rt Distribute storage_40c 40°C prep_solution->storage_40c Distribute storage_uv UV Light prep_solution->storage_uv Distribute tp_hplc HPLC/UPLC Analysis storage_rt->tp_hplc At Intervals storage_40c->tp_hplc At Intervals storage_uv->tp_hplc At Intervals tp_nmr NMR Analysis (Optional) tp_hplc->tp_nmr data_analysis Calculate % Remaining & Plot Degradation Profile tp_hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to 4,5-Dibromo-1H-1,2,3-triazole and 4,5-Dichloro-1H-1,2,3-triazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, halogenated triazoles serve as versatile building blocks for the synthesis of a wide array of functionalized molecules with significant applications in medicinal chemistry and materials science. Among these, 4,5-dihalo-1H-1,2,3-triazoles are of particular interest due to the reactivity of the carbon-halogen bonds, which allows for further molecular elaboration. This guide provides a comparative overview of two key analogs: 4,5-dibromo-1H-1,2,3-triazole and 4,5-dichloro-1H-1,2,3-triazole, focusing on their physicochemical properties, synthesis, reactivity, and biological significance.

While extensive experimental data is available for the dibromo analog, there is a notable scarcity of specific research and experimental protocols for its dichloro counterpart. This guide, therefore, presents a comprehensive summary of the known data for this compound and offers a comparative perspective on 4,5-dichloro-1H-1,2,3-triazole based on available information and general principles of halogen substitution in heterocyclic systems.

Physicochemical Properties: A Side-by-Side Comparison

The substitution of bromine with chlorine is expected to influence the physicochemical properties of the triazole core. The higher electronegativity and smaller atomic radius of chlorine compared to bromine typically result in differences in polarity, melting point, and solubility. Below is a table summarizing the available and theoretical properties of the two compounds.

PropertyThis compound4,5-Dichloro-1H-1,2,3-triazole
Molecular Formula C₂HBr₂N₃C₂HCl₂N₃
Molecular Weight 226.86 g/mol 137.95 g/mol
Appearance White to off-white crystalline solidData not readily available (expected to be a solid)
Melting Point 192-196 °CData not readily available
Solubility Soluble in organic solvents like DMSO and DMFExpected to be soluble in polar organic solvents
CAS Number 15294-81-270334-72-2

Synthesis and Experimental Protocols

The synthesis of 4,5-dihalo-1H-1,2,3-triazoles generally involves the halogenation of the parent 1H-1,2,3-triazole.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 1H-1,2,3-triazole.

Experimental Protocol: Bromination of 1H-1,2,3-triazole

  • Materials: 1H-1,2,3-triazole, Bromine, Sodium hydroxide, Water, Diethyl ether.

  • Procedure:

    • A solution of 1H-1,2,3-triazole in an aqueous solution of sodium hydroxide is prepared and cooled in an ice bath.

    • Bromine is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • The reaction mixture is stirred for several hours at room temperature, allowing the reaction to go to completion.

    • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove any unreacted bromine.

    • The crude product is then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Synthesis of 4,5-Dichloro-1H-1,2,3-triazole

G cluster_synthesis General Synthesis of 4,5-Dihalo-1H-1,2,3-triazoles 1H_123_triazole 1H-1,2,3-triazole Product 4,5-Dihalo-1H-1,2,3-triazole 1H_123_triazole->Product Halogenation Halogenating_Agent Halogenating Agent (e.g., Br₂, SO₂Cl₂) Halogenating_Agent->Product

Caption: General synthetic pathway for 4,5-dihalo-1H-1,2,3-triazoles.

Reactivity and Chemical Behavior

The reactivity of the C-Br and C-Cl bonds in these triazoles is a key feature for their utility in organic synthesis. Generally, the C-Br bond is more reactive and a better leaving group than the C-Cl bond in nucleophilic substitution and cross-coupling reactions.

Reactivity of this compound

This compound is a versatile intermediate for the synthesis of more complex triazole derivatives. The bromine atoms can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. A notable reaction is the selective bromine-lithium exchange at the 5-position, which allows for the introduction of a wide range of substituents.

G cluster_reactivity Reactivity of this compound Dibromo This compound Lithium_Intermediate 5-Lithio-4-bromo-1H-1,2,3-triazole Dibromo->Lithium_Intermediate Bromine-Lithium Exchange BuLi n-Butyllithium BuLi->Lithium_Intermediate Product 5-Substituted-4-bromo-1H-1,2,3-triazole Lithium_Intermediate->Product Reaction with E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: Bromine-lithium exchange reaction of this compound.

Reactivity of 4,5-Dichloro-1H-1,2,3-triazole

While specific experimental data on the reactivity of 4,5-dichloro-1H-1,2,3-triazole is limited, it is anticipated to undergo similar transformations as its dibromo counterpart, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. However, the C-Cl bonds are expected to be less reactive than the C-Br bonds, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger catalysts, or more reactive nucleophiles). This difference in reactivity could be exploited for selective functionalization if one were to synthesize a mixed bromo-chloro-triazole derivative.

Biological Activity and Applications

Triazole derivatives are known to exhibit a wide range of biological activities.

This compound

This compound has been investigated for its potential applications in agriculture as a fungicide and herbicide. The presence of bromine atoms is often associated with enhanced biological activity in various classes of compounds.

4,5-Dichloro-1H-1,2,3-triazole

There is a lack of specific reports on the biological activities of 4,5-dichloro-1H-1,2,3-triazole. However, given the known bioactivity of other chlorinated heterocyclic compounds, it is plausible that this molecule could also exhibit interesting biological properties, warranting further investigation.

Summary and Future Outlook

The comparison between this compound and 4,5-dichloro-1H-1,2,3-triazole highlights the significant impact of halogen substitution on the properties and reactivity of the triazole ring. This compound is a well-characterized and synthetically useful building block with documented reactivity and potential biological applications. In contrast, 4,5-dichloro-1H-1,2,3-triazole remains a comparatively under-explored compound.

The expected lower reactivity of the C-Cl bonds compared to the C-Br bonds in the dichloro analog presents both a challenge and an opportunity. While it may require more robust reaction conditions for functionalization, this differential reactivity could be strategically employed in sequential substitution reactions.

For researchers and drug development professionals, this compound currently offers a more established and predictable platform for the synthesis of novel triazole derivatives. However, the scarcity of data on 4,5-dichloro-1H-1,2,3-triazole represents a clear knowledge gap and an opportunity for new research avenues. Further investigation into the synthesis, reactivity, and biological profiling of the dichloro analog is warranted to fully unlock its potential and to provide a more complete comparative understanding of these two important dihalogenated triazoles.

A Comparative Guide to the Reactivity of Dihalogenated 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized heterocyclic compounds is paramount for the efficient synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of 4,5-dihalogenated 1,2,3-triazoles, specifically focusing on dichloro-, dibromo-, and diiodo-substituted derivatives in common cross-coupling and nucleophilic substitution reactions.

The reactivity of the carbon-halogen bond in these triazoles is a critical factor in their synthetic utility, enabling the introduction of diverse substituents. The general trend in reactivity for halogens in these systems follows the order of I > Br > Cl , which is consistent with the carbon-halogen bond strength (C-I < C-Br < C-Cl) and the propensity for oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This guide presents a compilation of available experimental data to support this trend and provides detailed protocols for key transformations.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the 1,2,3-triazole ring significantly impacts the reaction conditions and outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. In the context of dihalogenated 1,2,3-triazoles, the reactivity difference between the halogens can be exploited for selective functionalization.

General Reactivity Trend: I > Br > Cl

Dihalogenated 1,2,3-TriazoleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1-Benzyl-4,5-diiodo-1H-1,2,3-triazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90High (qualitative)[2]
3,5-Dichloro-1,2,4-thiadiazolep-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRT75 (mono-arylated)[3]
3,5-Dichloro-1,2,4-thiadiazolep-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux55 (di-arylated)[3]

Note: Data for a related dihalogenated azole is provided due to the limited direct comparative data for dihalogenated 1,2,3-triazoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dihalo-1,2,3-triazole

A mixture of the dihalogenated 1,2,3-triazole (1.0 eq.), the corresponding boronic acid (1.1-2.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) is prepared in a suitable solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the halide.[3] Upon completion, as monitored by TLC or LC-MS, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of acetylenic derivatives of 1,2,3-triazoles.

General Reactivity Trend: I > Br > Cl

Dihalogenated 1,2,3-TriazoleAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
5-Iodo-1,2,3-triazolesVarious terminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 60Good to Excellent[2]
Acid Chlorides (as precursors)Terminal AcetylenesPdCl₂(PPh₃)₂ / CuIEt₃NDMSONot specifiedExcellent[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling of a Dihalo-1,2,3-triazole

To a solution of the dihalogenated 1,2,3-triazole (1.0 eq.) and a terminal alkyne (1.2-2.5 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. A base, typically an amine like triethylamine or diisopropylethylamine, is also added to the mixture. The reaction is usually carried out under an inert atmosphere at temperatures ranging from room temperature to elevated temperatures. After the reaction is complete, the mixture is typically filtered to remove the precipitated amine salt, and the filtrate is concentrated. The residue is then purified by chromatography to yield the desired alkynylated 1,2,3-triazole.[6]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. While less common than Suzuki or Sonogashira couplings for triazoles, it offers an alternative route for C-C bond formation.

General Reactivity Trend: I > Br > Cl

Direct comparative data for dihalogenated 1,2,3-triazoles in Stille coupling is scarce in the literature. However, studies on other dihalogenated azoles, such as 2-phenylthiazoles and -oxazoles, have been conducted and show the expected reactivity trends.[7]

Dihalogenated Azole*Stannane PartnerCatalyst SystemSolventTemp. (°C)Yield (%)Reference
Dihalo-2-phenylthiazolesAryl/Hetaryl-SnBu₃Pd(PPh₃)₄Toluene110Moderate to Good[7]
Dihalo-2-phenyloxazolesAryl/Hetaryl-SnBu₃Pd(PPh₃)₄Toluene110Moderate to Good[7]

Note: Data for related dihalogenated azoles is provided as a proxy for the reactivity of dihalogenated 1,2,3-triazoles.

Experimental Protocol: General Procedure for Stille Coupling of a Dihalo-1,2,3-triazole

In a reaction vessel under an inert atmosphere, the dihalogenated 1,2,3-triazole (1.0 eq.), an organostannane (1.1-1.5 eq.), and a palladium catalyst, such as Pd(PPh₃)₄, are dissolved in an anhydrous solvent like toluene or dioxane. The mixture is then heated to reflux until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography. It is important to note that organotin compounds are toxic, and appropriate safety precautions must be taken.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the electron-deficient 1,2,3-triazole ring is a viable method for introducing heteroatom nucleophiles. The reactivity is influenced by the nature of the halogen and the nucleophile.

General Reactivity Trend: The reactivity order in SNAr reactions can be more complex and is not always solely dependent on the C-X bond strength. It is often influenced by the nature of the nucleophile and the stability of the Meisenheimer intermediate. However, for many common nucleophiles, the order I > Br > Cl is still observed.

Dihalogenated 1,2,3-TriazoleNucleophileConditionsProductReference
Activated Aryl Halides*Tertiary AminesPhotoredox CatalysisN,N-Dialkylaminoarenes[8]

Note: Specific examples for dihalogenated 1,2,3-triazoles are limited. This entry shows a related reaction for activated aryl halides.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution on a Dihalo-1,2,3-triazole

The dihalogenated 1,2,3-triazole (1.0 eq.) is dissolved in a suitable solvent (e.g., DMF, DMSO). The nucleophile (e.g., an amine, alkoxide, or thiol) is added to the solution, often in excess, along with a base if necessary (e.g., K₂CO₃, NaH). The reaction mixture is then heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified by chromatography or recrystallization.

Visualizing Reactivity and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_reactivity General Reactivity Trend in Cross-Coupling Diiodo 4,5-Diiodo-1,2,3-triazole Dibromo 4,5-Dibromo-1,2,3-triazole Diiodo->Dibromo More Reactive Dichloro 4,5-Dichloro-1,2,3-triazole Dibromo->Dichloro Less Reactive G Start Start: Dihalogenated 1,2,3-Triazole Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Stille) Start->Coupling SNAr Nucleophilic Aromatic Substitution Start->SNAr Workup Reaction Workup (Extraction, Washing) Coupling->Workup SNAr->Workup Purification Purification (Column Chromatography) Workup->Purification Product Functionalized 1,2,3-Triazole Purification->Product

References

Unveiling the Biological Potential of 4,5-Dibromo-1H-1,2,3-Triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, halogenated derivatives, particularly 4,5-disubstituted triazoles, have garnered significant interest for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activity of 4,5-dihalo-1H-1,2,3-triazole derivatives, with a specific focus on the limited yet promising data available for 4,5-dibromo-1H-1,2,3-triazole analogs. Due to the scarcity of direct biological data on dibromo-derivatives, this guide leverages findings from closely related dihalogenated compounds to offer a comprehensive overview for researchers in the field.

Comparative Analysis of Biological Activities

The biological evaluation of 4,5-dihalo-1H-1,2,3-triazole derivatives has primarily centered on their anticancer, antimicrobial, and enzyme inhibitory properties. While specific data for this compound derivatives is not extensively available in the current literature, studies on analogous dihalogenated compounds provide valuable insights into their potential bioactivities.

Anticancer Activity

Research into the anticancer potential of 4,5-disubstituted 1,2,3-triazoles has shown that the introduction of halogen atoms can significantly influence their cytotoxic effects against various cancer cell lines. The data below for dihalogenated analogues suggests that the 4,5-dibromo substitution pattern could yield compounds with notable anticancer properties.

Table 1: Comparative in vitro Anticancer Activity of 4,5-Dihalo-1H-1,2,3-Triazole Analogs

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
3i 4-(3,4-dichlorophenyl)-5-carboxy-1H-1,2,3-triazoleMDA-MB-231 (Breast)Not specified, potent inhibitor[1][2]
4i 4-(3,4-dichlorophenyl)-5-carboxamide-1H-1,2,3-triazoleMDA-MB-231 (Breast)Low nanomolar range[1][2]
4k 4-(3,4-difluorophenyl)-5-carboxamide-1H-1,2,3-triazoleMDA-MB-231 (Breast)Low nanomolar range[1][2]

Note: Data for this compound derivatives is not currently available in the cited literature. The table presents data for closely related dihalogenated analogs to provide a comparative context.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. Halogenation has been shown to enhance the antimicrobial spectrum and potency of these compounds. While specific minimum inhibitory concentration (MIC) values for this compound derivatives are not reported in the reviewed literature, the general activity of halogenated triazoles against a range of pathogens suggests that dibromo-derivatives could be promising candidates for antimicrobial drug discovery.

Table 2: Comparative in vitro Antimicrobial Activity of Halogenated Triazole Analogs

Compound ClassSubstitution PatternTarget OrganismMIC (µg/mL)Reference
1,2,4-Triazole-3-thione derivative4-(4-bromophenyl)-5-(4-chlorophenyl)Bacillus subtilis31.25[3]
Nalidixic acid-based 1,2,4-triazoleChloro-substituted phenylPseudomonas aeruginosa16[3]
Ofloxacin-1,2,4-triazole hybridFluoroquinolone coreGram-positive & Gram-negative bacteria0.25 - 1[3]

Note: This table provides a broader context of halogenated triazoles' antimicrobial activity due to the lack of specific data on this compound derivatives.

Enzyme Inhibition

A significant area of investigation for 4,5-disubstituted 1,2,3-triazoles is their role as enzyme inhibitors. Notably, derivatives with 3,4-dihalogen-substituted aryl rings at the 5-position of the triazole scaffold have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1][2] This suggests that this compound derivatives could also exhibit potent inhibitory activity against IDO1 and other enzymes.

Table 3: Comparative Enzyme Inhibition Activity of 4,5-Dihalo-1H-1,2,3-Triazole Analogs

Compound IDSubstitution PatternTarget EnzymeIC50 (nM)Reference
3i 4-(3,4-dichlorophenyl)-5-carboxy-1H-1,2,3-triazoleIDO170-200[1][2]
4i 4-(3,4-dichlorophenyl)-5-carboxamide-1H-1,2,3-triazoleIDO1Low nanomolar[1][2]
4k 4-(3,4-difluorophenyl)-5-carboxamide-1H-1,2,3-triazoleIDO1Low nanomolar[1][2]

Note: Data for this compound derivatives is not currently available in the cited literature. The table presents data for closely related dihalogenated analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of triazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay (IDO1 Inhibition as an example)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a specific enzyme.

  • Reagent Preparation: Prepare assay buffer, enzyme solution (recombinant human IDO1), substrate solution (L-tryptophan), and cofactor solution.

  • Compound Preparation: Dissolve test compounds in DMSO and prepare serial dilutions.

  • Assay Procedure: In a 96-well plate, add the assay buffer, enzyme, and test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate and cofactors to initiate the enzymatic reaction.

  • Measurement: Monitor the reaction progress by measuring the formation of the product (kynurenine) over time using a spectrophotometer (e.g., absorbance at 321 nm).

  • Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][2]

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of novel triazole derivatives, as well as a simplified representation of a signaling pathway that can be targeted by such compounds.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Further Studies start Starting Materials (e.g., Azides, Alkynes) reaction Chemical Synthesis (e.g., Click Chemistry) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In vitro Assays (Anticancer, Antimicrobial, Enzyme Inhibition) characterization->in_vitro data_analysis Data Analysis (IC50, MIC determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In vivo Studies lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for the development of novel triazole derivatives.

G cluster_pathway IDO1-mediated Immune Suppression Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_cell T-cell Proliferation & Activation Kynurenine->T_cell Suppresses Tumor_growth Tumor Growth T_cell->Tumor_growth Inhibits Inhibitor 4,5-Dihalo-1,2,3-triazole Inhibitor Inhibitor->IDO1 Inhibits

Caption: Simplified IDO1 signaling pathway targeted by triazole inhibitors.

References

A Comparative Guide to the Antimicrobial Properties of Brominated Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a significant challenge to global health. In the continuous search for novel antimicrobial agents, heterocyclic compounds, particularly triazole derivatives, have shown considerable promise. Among these, brominated triazoles have demonstrated potent antibacterial and antifungal activities. This guide provides a comparative analysis of the antimicrobial performance of brominated triazoles against other alternatives, supported by experimental data from various studies.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of brominated triazoles is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the quantitative data from several studies, comparing the activity of brominated triazole derivatives with standard antimicrobial agents.

It is important to note that the following data is compiled from different studies, which may have used varying experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Antibacterial Activity of Brominated Triazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus cereusEscherichia coliReference
Brominated Triazole Derivative 1 (4-bromo substituent)Good activity (exact MIC not specified)-Good activity (exact MIC not specified)[1]
Brominated Triazole Derivative 2 (bromo diphenylsulfone moiety)-8-[1]
Brominated Triazole Derivative 3 (bromo group at C-5 of isatin)Comparable to Ciprofloxacin-Comparable to Ciprofloxacin[1]
Ceftriaxone--MIC = 5 µg/mL (for comparison with a non-brominated triazole derivative)[1]
CiprofloxacinZone of inhibition: 25-30 mm--[1]

Table 2: Antifungal Activity of Brominated Triazole Derivatives

Compound/DrugCandida albicansAspergillus nigerReference
Brominated Triazole Derivatives Generally effectiveGenerally effective

No specific MIC values for brominated triazoles against fungal strains were found in the provided search results. However, triazole derivatives, in general, are known for their antifungal properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial properties of chemical compounds.

Synthesis of Brominated Triazoles

A general method for the synthesis of 3,5-dibromo-4H-1,2,4-triazole involves the use of brominating agents on a starting triazole compound.[2]

Example Protocol for the Synthesis of 3,5-Dibromo-4H-1,2,4-triazole:

  • Starting Material: 1H-1,2,4-triazole

  • Brominating Agent: Bromine or N-bromosuccinimide

  • Procedure: 1H-1,2,4-triazole is reacted with a brominating agent in a suitable solvent. The reaction mixture is typically stirred at room temperature or heated to achieve the desired product.

  • Purification: The resulting 3,5-dibromo-4H-1,2,4-triazole can be purified by recrystallization or column chromatography.[2]

Further derivatization can be achieved through reactions such as amination with hydroxylamine-O-sulphonic acid in a weakly alkaline aqueous solution at reflux temperature to yield amino-dibromo-triazoles.[2]

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC determination):

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and standard antibiotic), negative (microorganism and no compound), and sterility (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

2. Agar Disc Diffusion Method (for Zone of Inhibition):

This method assesses the extent of microbial growth inhibition by a substance.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the clear zone of no growth around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for brominated triazoles is not yet fully elucidated. However, based on studies of other triazole derivatives and halogenated compounds, a likely mechanism involves the inhibition of essential bacterial enzymes.

One of the primary targets for triazole-based antibacterial agents is DNA gyrase .[3][4][5][6] This enzyme is crucial for DNA replication, repair, and recombination in bacteria. By inhibiting DNA gyrase, brominated triazoles could disrupt these vital cellular processes, leading to bacterial cell death. The presence of the bromine atom on the triazole ring may enhance the binding affinity of the compound to the active site of the enzyme, thereby increasing its inhibitory effect.[1]

The proposed mechanism involves the brominated triazole binding to the enzyme-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Brominated Triazoles & Controls start->prep_compounds prep_plates Prepare Agar Plates or Broth Microplates start->prep_plates inoculation Inoculate Plates/Wells with Microbial Suspension prep_inoculum->inoculation add_compounds Apply Compound Discs or Add Dilutions to Wells prep_compounds->add_compounds prep_plates->inoculation inoculation->add_compounds incubation Incubate under Optimal Conditions add_compounds->incubation measure_zones Measure Zones of Inhibition (Disc Diffusion) incubation->measure_zones determine_mic Determine MIC (Broth Dilution) incubation->determine_mic compare_data Compare with Standard Antimicrobials measure_zones->compare_data determine_mic->compare_data end_node End compare_data->end_node

Caption: Workflow for antimicrobial susceptibility testing of brominated triazoles.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

mechanism_of_action cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Brominated Triazole dna_gyrase DNA Gyrase replication DNA Replication & Transcription dna_gyrase->replication enables blocked_replication Replication Blocked dna_gyrase->blocked_replication dna Bacterial DNA dna->dna_gyrase relieves torsional stress cell_viability Bacterial Cell Viability replication->cell_viability bromo_triazole Brominated Triazole bromo_triazole->dna_gyrase binds to inhibition Inhibition cell_death Cell Death blocked_replication->cell_death

Caption: Proposed inhibition of bacterial DNA gyrase by brominated triazoles.

References

A Comparative Computational Guide to 4,5-Dibromo-1H-1,2,3-triazole and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of 4,5-Dibromo-1H-1,2,3-triazole, a halogenated heterocyclic compound with noted antimicrobial, fungicidal, and herbicidal properties.[1][2] Due to the limited availability of comprehensive computational studies on this specific molecule, this guide establishes a framework for its analysis by comparing its known experimental properties with those of well-characterized, bioactive triazole alternatives. The methodologies and data presented herein are compiled from existing literature on similar halogenated and bioactive triazoles, offering a predictive and comparative insight into its molecular behavior and potential as a lead compound in agrochemical and pharmaceutical development.

Performance Comparison: Physicochemical and Biological Properties

The following tables summarize the known and predicted properties of this compound and compare them with two alternative halogenated triazole derivatives that have been subject to both experimental and computational evaluation.

Table 1: Physicochemical Properties

PropertyThis compoundAlternative 1: (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oximeAlternative 2: 8-chloro-3-(4-propylphenyl)-[3][4][5]-triazolo[4,3-a]pyridine
Molecular Formula C₂HBr₂N₃[6]C₁₆H₁₂BrClN₄O₂C₁₉H₁₆ClN₃
Molecular Weight 226.86 g/mol [6]423.65 g/mol 321.82 g/mol
Melting Point (°C) 190 (decomposes)[1]99-102Not Reported
LogP (Predicted) 1.97Not ReportedNot Reported
Topological Polar Surface Area (TPSA) 41.57 ŲNot ReportedNot Reported

Table 2: Biological Activity and Computational Predictions

ParameterThis compoundAlternative 1Alternative 2
Biological Activity Fungicidal, Herbicidal[1][2]Antifungal[7]Herbicidal[4]
Quantitative Data Not publicly availableEC₅₀ against S. sclerotiorum : 1.59 mg/LEC₅₀ against P. infestans : 0.46 mg/LEC₅₀ against R. solani : 0.27 mg/L[7]~50% inhibition of various weeds at 37.5 g a.i. ha⁻¹[4]
Proposed Target (based on analogs) Likely Lanosterol 14α-demethylase (CYP51) for antifungal activity.[8]Lanosterol 14α-demethylase (CYP51)[7]Not specified, likely an enzyme in a key metabolic pathway.
Molecular Docking Score (Predicted/Actual) Not available (Predicted to show strong binding to fungal CYP51)Docking performed, showed good binding to CYP51.[7]3D-QSAR modeling performed to establish structure-activity relationships.[4]
Key Interacting Residues (Predicted/Actual) Not available (Predicted to interact with heme iron and key hydrophobic residues in CYP51 active site)Interacts with the heme group in the active site of CYP51.[7]Not applicable (QSAR study)

Experimental and Computational Protocols

The following protocols are representative of the methodologies used to characterize and analyze triazole derivatives, based on published studies.

Synthesis and Spectroscopic Characterization

Synthesis of this compound: This compound can be synthesized by the bromination of 1H-1,2,3-triazole.[9]

Spectroscopic Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of the protons and carbons. For this compound, a characteristic signal for the N-H proton is expected.[9]

  • Infrared (IR) Spectroscopy: IR spectra are used to identify the functional groups present in the molecule. Key vibrational bands for the triazole ring and the C-Br bonds would be expected.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[7][10]

In Vitro Biological Assays

Antifungal Activity: The antifungal activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀) against a panel of pathogenic fungi.[7][10] The mycelial growth inhibition assay is a common method used.

Herbicidal Activity: The herbicidal effects are assessed against various weed species (both monocots and dicots).[3][4][9] The percentage of growth inhibition of roots and shoots is measured at different concentrations of the test compound.

Computational Analysis

Density Functional Theory (DFT) Calculations:

  • Objective: To determine the optimized molecular geometry, electronic properties (such as HOMO and LUMO energies), and predict spectroscopic (IR, NMR) parameters of the molecule.

  • Methodology: Calculations are typically performed using software like Gaussian. A common functional and basis set combination for such molecules is B3LYP/6-311++G(d,p).[11] The optimized geometry provides insights into bond lengths and angles, while the frontier molecular orbitals (HOMO-LUMO) help in understanding the chemical reactivity and kinetic stability of the molecule.

Molecular Docking:

  • Objective: To predict the binding mode and affinity of the compound to a specific biological target, such as a fungal enzyme. For antifungal triazoles, the target is often Lanosterol 14α-demethylase (CYP51).[8][12][13][14]

  • Methodology: Software such as AutoDock or PyRx is used. The 3D structure of the target protein is obtained from a protein data bank. The ligand (the triazole compound) is then "docked" into the active site of the protein, and the binding energy is calculated. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein are then analyzed to understand the basis of its inhibitory activity.

Visualizing Computational Workflows and Pathways

The following diagrams illustrate the typical workflows and conceptual pathways involved in the computational analysis of bioactive triazoles.

cluster_0 Computational Analysis Workflow mol_prep Molecule Preparation (this compound) dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) mol_prep->dft docking Molecular Docking (e.g., against CYP51) mol_prep->docking geom_opt Geometry Optimization dft->geom_opt elec_prop Electronic Properties (HOMO, LUMO, MEP) dft->elec_prop binding_mode Binding Mode Prediction docking->binding_mode binding_energy Binding Energy Calculation docking->binding_energy sar Structure-Activity Relationship (SAR) Analysis binding_mode->sar binding_energy->sar cluster_1 Proposed Antifungal Mechanism of Action triazole Triazole Compound (e.g., this compound) inhibition Inhibition triazole->inhibition cyp51 Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol Biosynthesis cyp51->ergosterol catalyzes lanosterol Lanosterol lanosterol->cyp51 disruption Membrane Disruption ergosterol->disruption inhibition->cyp51 fungal_death Fungal Cell Death disruption->fungal_death

References

A Comparative Analysis of Theoretical and Experimental Data for 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a Versatile Heterocycle

4,5-Dibromo-1H-1,2,3-triazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its structural and physicochemical properties. This guide provides a comparative overview of the available theoretical and experimental data for this compound, offering a resource for researchers utilizing it in their work.

Physicochemical Properties: A Tale of Two Data Sets

A comparison of the fundamental physicochemical properties of this compound reveals a strong correlation between experimental findings and computed theoretical values. The experimentally determined melting point of 190 °C (with decomposition) provides a key benchmark for sample identification and purity assessment. This aligns with the computationally derived data available in public repositories such as PubChem, which offer valuable predictive insights into the molecule's characteristics.

PropertyExperimental DataTheoretical/Computed DataReference
Molecular Formula C₂HBr₂N₃C₂HBr₂N₃[1]
Molecular Weight 226.86 g/mol 226.86 g/mol [1]
Melting Point 190 °C (dec.)Not Available[2]
Appearance White to light yellow powder/crystalNot Applicable[2]

Spectroscopic Characterization: The Unreported Spectrum

For the purpose of this guide, we will present the theoretical spectroscopic data obtained from computational models. These predicted values, while not a substitute for experimental verification, can provide researchers with an expected range for spectral features.

Spectroscopic DataTheoretical/Computed Data (Predicted)
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
IR Spectrum Data not available in searched literature.

Note: The absence of publicly available experimental ¹H NMR, ¹³C NMR, and IR data is a significant limitation. Researchers are encouraged to perform their own spectroscopic analysis for confirmation of identity and purity.

Experimental Protocol: Synthesis of this compound

A reliable method for the synthesis of this compound involves the direct bromination of 1H-1,2,3-triazole. The following protocol is adapted from established literature.

Materials:

  • 1H-1,2,3-triazole

  • Bromine (Br₂)

  • Water (H₂O)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum filtration apparatus

Procedure:

  • To a solution of 1H-1,2,3-triazole in water, slowly add bromine while stirring.

  • Heat the reaction mixture and continue stirring for several hours.

  • Cool the mixture, which should result in the formation of a precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water to remove any unreacted starting materials and byproducts.

  • Dry the purified this compound product.

For a detailed, step-by-step synthesis protocol, researchers are directed to the primary literature.[4]

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward two-step process.

SynthesisWorkflow Synthesis of this compound Start 1H-1,2,3-triazole Bromination Bromination (Br₂, H₂O) Start->Bromination Product This compound Bromination->Product

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationship of Characterization

The characterization of this compound follows a logical progression from synthesis to purification and subsequent analysis to confirm its structure and purity.

CharacterizationLogic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Synthesis of Crude Product Purification Purification (e.g., Filtration, Washing) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms Connectivity IR IR Spectroscopy Purification->IR Identifies Functional Groups MS Mass Spectrometry Purification->MS Determines Molecular Weight MP Melting Point Analysis Purification->MP Assesses Purity

Caption: Logical flow from synthesis to the analytical techniques used for characterization.

References

A Comparative Guide to the Structure-Activity Relationship of 4,5-Disubstituted 1,2,3-Triazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Anticancer Activity

The following table summarizes the growth inhibition (GI₅₀) data for a series of 4,5-disubstituted 2H-1,2,3-triazoles designed as cis-constrained analogs of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[1][2] The data is derived from studies where compounds were evaluated against the NCI-60 panel of human cancer cell lines.[1] For brevity, a selection of representative cell lines and the most potent compounds are presented.

Table 1: Growth Inhibitory (GI₅₀) Activity of Selected 4,5-Disubstituted 2H-1,2,3-Triazole Analogs [1]

Compound IDRing A Substituent (Position 4)Ring B Substituent (Position 5)Leukemia (CCRF-CEM) GI₅₀ (µM)Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (µM)Colon Cancer (HCT-116) GI₅₀ (µM)CNS Cancer (SF-539) GI₅₀ (µM)Melanoma (MDA-MB-435) GI₅₀ (µM)Ovarian Cancer (OVCAR-3) GI₅₀ (µM)Renal Cancer (A498) GI₅₀ (µM)
2e 3,4,5-trimethoxyphenyl4-fluorophenyl<0.01<0.01<0.01<0.01<0.01<0.01<0.01
2h 3,4,5-trimethoxyphenyl4-chlorophenyl<0.01<0.01<0.010.01<0.01<0.010.01
2l 3,4,5-trimethoxyphenyl3-bromo-4,5-dimethoxyphenyl<0.01<0.01<0.01<0.01<0.01<0.01<0.01
2m 3,4,5-trimethoxyphenyl4-bromophenyl0.020.020.020.020.020.020.03
2o 3,4,5-trimethoxyphenyl4-iodophenyl0.020.020.020.020.020.020.03
CA-4 3,4,5-trimethoxyphenyl4-methoxyphenyl (on stilbene)<0.01<0.01<0.01<0.01<0.01<0.01<0.01

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Values of <0.01 µM indicate activity greater than the highest concentration tested.

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR trends can be identified for this series of 4,5-disubstituted 1,2,3-triazole analogs of CA-4:

  • Ring A: The presence of a 3,4,5-trimethoxyphenyl group at position 4 of the triazole ring is consistently associated with high potency, mirroring the SAR of CA-4 itself.[3]

  • Ring B Halogenation:

    • A single fluorine substitution at the para-position of Ring B (compound 2e ) results in exceptionally potent broad-spectrum anticancer activity, with GI₅₀ values below 10 nM across the majority of the NCI-60 cell line panel.[1]

    • Similarly, a para-chloro substitution (compound 2h ) maintains this high level of potency.[1]

    • Para-bromo (2m ) and para-iodo (2o ) substitutions lead to a slight decrease in activity compared to fluoro and chloro analogs, though still demonstrating potent anticancer effects in the low nanomolar range.[1]

  • Combined Substitutions: The most potent compound identified in the broader study from which this data is excerpted was 2l , which features a 3-bromo-4,5-dimethoxyphenyl Ring B.[1] This suggests that while a single halogen can confer high potency, a combination of halogen and methoxy groups on Ring B can further enhance activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of these 4,5-disubstituted 1,2,3-triazole analogs.

1. General Synthesis of 4,5-Disubstituted 2H-1,2,3-Triazoles [1]

The synthesis is a two-step process:

  • Step 1: Synthesis of (Z)-Substituted Diarylacrylonitriles:

    • An appropriately substituted benzyl carbaldehyde is reacted with a corresponding substituted phenylacetonitrile in a 5% sodium methoxide solution in methanol.

    • The reaction mixture is stirred at room temperature for 2-3 hours.

    • The resulting (Z)-2,3-diarylacrylonitrile product precipitates out of the solution and is collected by filtration.

  • Step 2: Cycloaddition to form the 1,2,3-Triazole Ring:

    • The (Z)-2,3-diarylacrylonitrile from Step 1 is refluxed with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in a 1:3:3 molar ratio.

    • The reaction is carried out in a 10:1 mixture of dimethylformamide (DMF) and water (H₂O) for 5-12 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, cold water is added to the reaction mixture, causing the 4,5-disubstituted-2H-1,2,3-triazole product to precipitate.

    • The final product is collected by filtration, washed with water, and dried. Purification is typically achieved via flash column chromatography.

2. In Vitro Anticancer Activity Screening (NCI-60) [1]

The evaluation of the antiproliferative activity of the synthesized compounds was conducted at the National Cancer Institute (NCI) following their standardized protocol.

  • Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Assay Principle: The assay is based on the in vitro growth inhibitory effects of the test compounds.

  • Procedure:

    • Cells are seeded into 96-well microtiter plates and incubated for 24 hours to allow for attachment.

    • The compounds are added at a single concentration (e.g., 10 µM) for the initial one-dose screen, or across a 5-log concentration range for the five-dose screen.

    • The plates are incubated for an additional 48 hours.

    • Following incubation, the assay is terminated by the addition of trichloroacetic acid (TCA).

    • Cells are fixed, washed, and stained with Sulforhodamine B (SRB), a protein-binding dye.

    • The excess dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

    • The optical density is proportional to the amount of protein, which is indicative of the number of cells.

  • Data Analysis: The percentage growth is calculated relative to the number of cells at the start of the experiment and the growth of untreated control cells. From the dose-response curves of the five-dose screen, the GI₅₀ (concentration causing 50% growth inhibition) is determined.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of 4,5-disubstituted 1,2,3-triazole analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis A Substituted Benzyl Carbaldehyde C Step 1: Condensation (NaOMe, MeOH) A->C B Substituted Phenylacetonitrile B->C D (Z)-Diarylacrylonitrile Intermediate C->D E Step 2: Cycloaddition (NaN3, NH4Cl, DMF/H2O) D->E F 4,5-Disubstituted 1,2,3-Triazole Library E->F G NCI-60 Cell Line Screening (SRB Assay) F->G H Determination of GI50 Values G->H I Data Compilation & Comparison H->I J Structure-Activity Relationship (SAR) Analysis I->J K Identification of Lead Compounds J->K

Caption: Synthetic and evaluative workflow for SAR studies.

SAR_Logic Core 4,5-Disubstituted 1,2,3-Triazole Scaffold Activity Anticancer Activity (GI50) Core->Activity RingA Ring A Substituents (e.g., 3,4,5-trimethoxy) RingA->Activity Influences RingB Ring B Substituents (e.g., Halogens, Methoxy) RingB->Activity Modulates SAR SAR Conclusions Activity->SAR

Caption: Key relationships in the SAR of triazole analogs.

References

Comparative Efficacy of 4,5-Dibromo-1H-1,2,3-triazole in Fungicide Formulations: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific quantitative data on the fungicidal efficacy of 4,5-Dibromo-1H-1,2,3-triazole against key plant pathogens. While this compound is recognized for its antimicrobial and fungicidal properties, specific metrics such as EC50 values or percentage inhibition are not publicly documented.[1] This guide, therefore, provides a comparative framework using established triazole fungicides—Tebuconazole and Difenoconazole—to offer a baseline for performance evaluation, should data for this compound become available. The comparison focuses on two significant plant pathogens: Fusarium oxysporum and Botrytis cinerea.

Comparative Fungicide Performance

The following tables summarize the available efficacy data for Tebuconazole and Difenoconazole against Fusarium oxysporum and Botrytis cinerea. This data is essential for researchers to benchmark the performance of novel compounds like this compound.

Table 1: In Vitro Efficacy Against Fusarium oxysporum

FungicideFungal SpeciesEC50 (µg/mL)Reference
DifenoconazoleFusarium oxysporum0.078[2][3]
TebuconazoleFusarium oxysporum f. sp. ciceri100% mycelial growth inhibition at 500 ppm[4]
TebuconazoleFusarium oxysporum f. sp. lycopersiciHigh efficacy at 1000 ppm[5]

Table 2: In Vitro Efficacy Against Botrytis cinerea

FungicideFungal SpeciesEC50 (µg/mL)Reference
TebuconazoleBotrytis cinereaMean of 0.29 (baseline sensitivity)[6]
DifenoconazoleBotrytis cinereaMean of 0.97 ± 0.50 (baseline sensitivity)[7][8][9]

Mechanism of Action: The Triazole Fungicide Family

Triazole fungicides, the chemical class to which this compound belongs, are known to act as demethylation inhibitors (DMIs). Their primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for the integrity and function of the fungal cell membrane. By disrupting ergosterol production, triazole fungicides compromise the fungal cell membrane, leading to growth inhibition and eventual cell death.

Triazole_Mechanism_of_Action Triazole_Fungicide Triazole_Fungicide Inhibition Inhibition Triazole_Fungicide->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol CYP51 dependent Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Disruption Disruption Fungal_Cell_Membrane->Disruption Inhibition->CYP51

Mechanism of action for triazole fungicides.

Experimental Protocols

A standardized method for evaluating the in vitro efficacy of fungicides is the mycelial growth inhibition assay. This protocol allows for the determination of the half-maximal effective concentration (EC50) of a fungicide against a specific fungal pathogen.

Protocol: Mycelial Growth Inhibition Assay

  • Preparation of Fungicide Stock Solutions:

    • Dissolve the fungicide (e.g., this compound, Tebuconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

  • Preparation of Fungicide-Amended Media:

    • Prepare potato dextrose agar (PDA) and autoclave to sterilize.

    • Cool the molten PDA to approximately 50-55°C.

    • Add the appropriate volume of each fungicide working solution to the molten PDA to achieve the desired final concentrations.

    • Include a control plate with PDA and the solvent (DMSO) at the same concentration used in the treatment plates.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing culture of the target fungus (Fusarium oxysporum or Botrytis cinerea) on a PDA plate, aseptically cut a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

    • Incubate until the fungal growth in the control plate has nearly reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

      • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control plates and DT is the average diameter of the fungal colony in the treated plates.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or other appropriate statistical software to calculate the EC50 value.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Stock_Solution Prepare Fungicide Stock Solution Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions Amended_Media Create Fungicide- Amended Media Serial_Dilutions->Amended_Media PDA_Prep Prepare and Autoclave PDA Medium PDA_Prep->Amended_Media Inoculation Inoculate Plates with Fungal Plugs Amended_Media->Inoculation Incubation Incubate Plates Inoculation->Incubation Measure_Diameter Measure Colony Diameters Incubation->Measure_Diameter Calculate_Inhibition Calculate Percent Inhibition Measure_Diameter->Calculate_Inhibition EC50_Determination Determine EC50 Value Calculate_Inhibition->EC50_Determination

Workflow for Mycelial Growth Inhibition Assay.

Conclusion

While this compound is identified as a fungicide, the lack of publicly available, quantitative efficacy data prevents a direct performance comparison with established fungicides like Tebuconazole and Difenoconazole. The data presented for these alternative fungicides provides a valuable benchmark for the performance that a novel compound would need to meet or exceed. The provided experimental protocol for mycelial growth inhibition offers a standardized method for generating the necessary comparative data. Future research is critically needed to quantify the antifungal spectrum and potency of this compound to ascertain its potential role in fungicide formulations.

References

Cytotoxicity of Bromo-Substituted Triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its role in the development of new therapeutic agents with a wide range of biological activities, including anticancer properties. Modifications to the triazole ring, such as halogenation, can significantly influence the cytotoxic potential of these compounds. This guide focuses on the cytotoxicity of bromo-substituted triazole derivatives. It is important to note that a comprehensive literature search did not yield specific cytotoxic data for 4,5-Dibromo-1H-1,2,3-triazole derivatives. Therefore, this guide provides a comparative overview of the cytotoxic effects of other bromo-substituted triazole analogues against various cancer cell lines, supported by experimental data from relevant studies.

Comparative Cytotoxicity Data

The cytotoxic activity of various bromo-substituted triazole derivatives has been evaluated against several human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. These values provide a quantitative measure for comparing the cytotoxic potency of different derivatives.

CompoundCell LineIC50 (µM)
3-(5-(4-bromobenzylthio)-4H-1,2,4- triazol-3-yl) pyridineMurine Melanoma (B16F10)41.12 - 61.11
1-(4-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)heptane-3,5-dioneHuman Colon Carcinoma (HCT-116)Not specified
2-(2-bromo-4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl) quinazolin-4(3H)-oneHuman Breast Adenocarcinoma (MCF-7)11.23 ± 0.20
3-(3-bromo-5-chloro-4-methoxy phenyl)-2-[3-(furan-2-yl)-5-oxo-1H-1, 2, 4-triazole-4(5H)- yl]isothiazolidin-4-oneHuman Prostate Carcinoma (DU145)More active than 5-fluorouracil
Human Breast Adenocarcinoma (MCF7)More active than 5-fluorouracil
Human Liver Carcinoma (HEPG2)Not specified

Experimental Protocols

The evaluation of the cytotoxic effects of bromo-substituted triazole derivatives typically involves a series of in vitro assays to determine cell viability and elucidate the mechanism of cell death.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the triazole derivatives (e.g., in a range from 6.25 to 100 µM) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL), and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 495 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

To determine if the triazole derivatives induce apoptosis (programmed cell death), Annexin V/PI staining followed by flow cytometry is a common method.

  • Cell Treatment: Cells are treated with the triazole derivatives at concentrations around their IC50 values for a specified time.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many triazole derivatives are mediated through the induction of apoptosis. The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified representation of the intrinsic apoptosis pathway often implicated in triazole-induced cell death.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in 96-well plates cell_culture->seeding treatment Treat cells for 24/48h seeding->treatment compound_prep Prepare Triazole Derivative Concentrations compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Add DMSO incubation->solubilization readout Measure Absorbance solubilization->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

A typical experimental workflow for cytotoxicity assessment.

apoptosis_pathway triazole Bromo-Triazole Derivative stress Cellular Stress triazole->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 cas9 Pro-Caspase-9 cas9->apoptosome active_cas3 Active Caspase-3 active_cas9->active_cas3 cas3 Pro-Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Safety Operating Guide

Proper Disposal of 4,5-Dibromo-1H-1,2,3-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4,5-Dibromo-1H-1,2,3-triazole

Researchers, scientists, and drug development professionals must handle the disposal of this compound with stringent adherence to safety protocols to ensure a secure laboratory environment and compliance with regulatory standards. As a brominated organic compound, this chemical is classified as hazardous waste and requires specific procedures for its disposal. This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and serious eye irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye Protection: Use tightly fitting safety goggles or glasses.[1][2]

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.[1][2]

  • Ventilation: All handling of the compound and its waste should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1]

In the event of a spill, evacuate the immediate area. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3] The collected material should then be placed in a designated and properly labeled hazardous waste container.[3][4]

Hazard and Safety Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1]Wash thoroughly after handling. Wear protective gloves.[1]
Eye IrritationCauses serious eye irritation.[1]Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1]
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled (for a related compound, 3,5-Dibromo-1H-1,2,4-triazole).[5]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that requires meticulous planning and execution. The workflow below outlines the necessary procedures from waste generation to final disposal.

G cluster_0 On-Site Procedures cluster_1 Off-Site Procedures A Step 1: Waste Identification & Classification B Step 2: Waste Segregation A->B Classify as Halogenated Organic Waste C Step 3: Container Selection & Labeling B->C Isolate from incompatible materials I Incompatible Wastes: - Non-halogenated organics - Aqueous wastes (acids, bases) - Strong oxidizing agents B->I D Step 4: Waste Accumulation C->D Use designated, sealed containers E Step 5: Arrange for Disposal D->E Store in a secure, designated area F Step 6: Final Disposal Method E->F Contact licensed hazardous waste disposal service H Disposal Outcome: Controlled Incineration F->H G Waste Stream: this compound G->A

Caption: Disposal workflow for this compound.

  • Waste Identification and Classification : this compound must be identified and classified as a halogenated organic waste.[6][7] This is a critical first step as it dictates the entire disposal pathway.

  • Waste Segregation : Proper segregation is paramount to prevent hazardous chemical reactions. This waste must be kept separate from:

    • Non-halogenated organic waste.[7]

    • Aqueous and inorganic waste, such as acids and bases.[6][7]

    • Incompatible materials, including strong oxidizing and reducing agents.[5]

  • Container Selection and Labeling : Use a designated, compatible, and sealable waste container for halogenated organic compounds.[1][8] The container must be clearly labeled as "Hazardous Waste" and list all its contents, including "this compound".[4]

  • Waste Accumulation : Store the waste container in a designated and secure satellite accumulation area.[7] The container should be kept tightly closed to prevent the release of vapors.[1]

  • Arrange for Disposal : Once the waste container is nearing full capacity (typically around 75%), arrange for its collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Final Disposal Method : The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this chemical into sewer systems or the environment.[1] Contaminated packaging should also be disposed of in the same manner.[1]

References

Personal protective equipment for handling 4,5-Dibromo-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,5-Dibromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2][3] Due to the presence of the triazole ring, it should be treated as a potentially explosive compound. Azide compounds are known to be energetic and can decompose explosively under certain conditions such as heat, shock, friction, or light.[4][5] Therefore, stringent safety precautions are mandatory.

Summary of Required Personal Protective Equipment

TaskRequired PPEAdditional Recommendations
Receiving and Unpacking • Safety glasses• Nitrile gloves• Lab coat• Inspect container for damage in a well-ventilated area.[4]
Weighing and Aliquoting (Solid) • Safety goggles or face shield• Double nitrile gloves• Flame-resistant lab coat• Mandatory use of a chemical fume hood.• Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[4][6][7]• A blast shield is highly recommended, especially for larger quantities.[4][7][8]
Solution Preparation and Handling • Safety goggles• Double nitrile gloves• Flame-resistant lab coat• Work within a chemical fume hood.• Avoid using halogenated solvents like dichloromethane or chloroform, which can form highly explosive compounds with azides.[4]• Do not use ground glass joints to prevent friction-induced detonation.[4][7]
Waste Disposal • Safety goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat• Handle all waste in a designated, well-ventilated area, preferably within a fume hood.[4]
Spill Cleanup • Safety goggles and face shield• Chemical-resistant gloves• Lab coat or chemical-resistant apron• Respiratory protection may be necessary depending on the spill size.• Have a spill kit appropriate for azide-containing compounds readily available.[4]

Operational and Disposal Plans

Experimental Protocols

1. Safe Handling and Use:

  • Work Area: All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[9] The sash should be kept as low as possible.

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and direct sunlight.[10][11] Use non-sparking tools and explosion-proof equipment.[1]

  • Quantity: Use the smallest amount of the compound necessary for the experiment.[4]

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.[1][12] Do not store on metal shelves to avoid the formation of explosive heavy metal azides.[6]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, hazard symbols, and date of receipt.[4]

2. Spill Cleanup Procedure:

  • Minor Spills (Solid):

    • Evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

    • Using non-metal, non-sparking tools, carefully sweep the material into a designated, non-metal hazardous waste container.[6][13]

    • Clean the spill area with soap and water.[6]

  • Major Spills:

    • Evacuate the laboratory immediately and alert your supervisor and institutional safety office.

    • Prevent entry to the contaminated area.

3. Disposal Plan:

  • Waste Categorization: All waste containing this compound must be treated as hazardous waste. It should be segregated as halogenated organic waste .[14][15]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, clearly labeled, non-metal hazardous waste container.[4]

  • Liquid Waste:

    • Collect all aqueous and organic solutions containing the compound in a dedicated, sealed, and labeled non-metal container for halogenated organic waste.[4][14]

    • CRITICAL: DO NOT pour any solution containing this compound down the drain. This can lead to the formation of highly explosive lead or copper azides in the plumbing.[4][6][8]

  • Decontamination: All glassware and equipment should be decontaminated. A common procedure for deactivating residual azides involves rinsing with a freshly prepared 20% aqueous solution of sodium nitrite, followed by a slow addition of 20% aqueous acetic acid to generate nitrous acid in situ, which destroys the azide. This should be done in a fume hood due to the evolution of toxic gases.

Workflow for Safe Handling

The following diagram outlines the key decision points and procedural flow for the safe handling of this compound from acquisition to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receiving Receiving & Unpacking storage Secure Storage (Cool, Dry, Ventilated) receiving->storage Inspect & Store ppe_prep Don Appropriate PPE storage->ppe_prep Before Handling weighing Weighing (Fume Hood, Blast Shield) ppe_prep->weighing solution_prep Solution Preparation (Fume Hood) weighing->solution_prep experiment Experimentation solution_prep->experiment solid_waste Solid Waste (Non-Metal Container) experiment->solid_waste Dispose Solids liquid_waste Liquid Waste (Halogenated, Non-Metal) NO DRAIN DISPOSAL experiment->liquid_waste Dispose Liquids decontamination Decontaminate Glassware experiment->decontamination Clean Equipment final_disposal Hazardous Waste Pickup solid_waste->final_disposal liquid_waste->final_disposal decontamination->final_disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.